Product packaging for gamma-Lupane(Cat. No.:)

gamma-Lupane

Cat. No.: B1239814
M. Wt: 412.7 g/mol
InChI Key: NKMDIWKRKQFYPH-BYFOKHJKSA-N
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Description

Overview of Pentacyclic Triterpenoids and Their Significance in Natural Product Chemistry

Pentacyclic triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor squalene (B77637). jscimedcentral.com These compounds are widespread in the plant kingdom, found in the leaves, bark, and fruit peels of many plants, as well as in some fungi. ekb.egresearchgate.netresearchgate.net They are considered secondary metabolites and play various roles in plants, including acting as structural components of membranes and participating in defense mechanisms. researchgate.netresearchgate.net

The basic structure of a pentacyclic triterpenoid (B12794562) consists of five fused rings. nih.gov Variations in this core structure, including the type of carbon skeleton and the presence of different functional groups, give rise to a vast array of compounds with diverse biological activities. rsc.orgresearchgate.net This structural diversity has made pentacyclic triterpenoids a significant area of focus in natural product chemistry, with researchers continually exploring their potential for the development of new therapeutic agents. researchgate.netmdpi.com

Historical Trajectories and Milestones in Lupane (B1675458) Research

The study of lupane-type triterpenoids has a history that dates back to the late 18th century. One of the earliest significant milestones was the isolation of betulin (B1666924) from the bark of the white birch (Betula papyrifera) in 1788. orientjchem.orgproquest.com For a long period, research primarily focused on the isolation and structural elucidation of these compounds from various plant sources.

A pivotal moment in lupane research came with the discovery of the anti-HIV activity of betulinic acid in the mid-1990s. nih.gov This finding sparked a surge of interest in the pharmacological potential of lupane derivatives and led to extensive research into their various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Subsequent research has focused on the semi-synthesis of novel derivatives to enhance their therapeutic properties and bioavailability. mdpi.comnih.gov

Classification and Core Structural Features within the Lupane Family

The lupane family is a specific class of pentacyclic triterpenoids characterized by a 6-6-6-6-5 ring system. preprints.org This core structure, known as the lupane skeleton, is the defining feature of this group of compounds. nih.gov

The classification within the lupane family is based on the different functional groups attached to this fundamental skeleton. Key members of the lupane family include:

Lupeol (B1675499): Contains a hydroxyl group at the C-3 position and an isopropenyl group at the C-19 position. mdpi.com

Betulin: Characterized by hydroxyl groups at both the C-3 and C-28 positions. researchgate.net

Betulinic acid: Possesses a hydroxyl group at C-3 and a carboxylic acid group at the C-28 position. mdpi.com

The table below summarizes the core structural features of these key lupane triterpenoids.

CompoundC-3 SubstituentC-28 Substituent
LupeolHydroxyl (-OH)Isopropenyl
BetulinHydroxyl (-OH)Hydroxymethyl (-CH2OH)
Betulinic acidHydroxyl (-OH)Carboxylic acid (-COOH)

The specific arrangement and type of these functional groups significantly influence the biological activity of each compound. preprints.org Further modifications of these core structures continue to be an active area of research for the development of new bioactive molecules. mdpi.comresearcher.life

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52 B1239814 gamma-Lupane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(1S,3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22?,23?,24?,25?,27+,28-,29+,30+/m0/s1

InChI Key

NKMDIWKRKQFYPH-BYFOKHJKSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C

Synonyms

lupane

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Lupane Type Compounds

Botanical Sources and Phytochemical Investigations of Lupane (B1675458) Triterpenoids

Lupane-type triterpenoids are found across a multitude of plant families. researchgate.net Prominent families known to contain these compounds include:

Amaranthaceae: Species such as Chenopodium hybridum and Amaranthus patula have been identified as sources of triterpenoid (B12794562) saponins (B1172615), which can include lupane skeletons. ontosight.ai

Asteraceae: Plants like Brachyscome angustifolia and Tripolium pannonicum are also known to contain these compounds. ontosight.ai

Betulaceae: This family, particularly the genus Betula (birch), is one of the most well-known and abundant sources of lupane triterpenoids like betulin (B1666924). thescipub.comresearchgate.net

Celastraceae: The genus Euonymus is a rich source, with numerous lupane derivatives isolated from species like Euonymus carnosus. acs.org

Fabaceae: This large family includes species such as Acacia polyacantha and Abrus canescens, which produce triterpenoid saponins with lupane structures. ontosight.ai

Lamiaceae: Many spices and medicinal plants in this family, including rosemary (Rosmarinus officinalis), contain lupane-type triterpenes. nih.govmdpi.com

Rosaceae: This family also contributes to the botanical sources of lupane triterpenoids. rsc.org

Table 1: Plant Families with Notable Occurrence of Lupane-Type Triterpenoids

FamilyExamples of Genera/SpeciesReference
AmaranthaceaeChenopodium hybridum, Amaranthus patula ontosight.ai
AsteraceaeBrachyscome angustifolia, Tripolium pannonicum ontosight.ai
BetulaceaeBetula spp. (Birch) thescipub.comresearchgate.net
CelastraceaeEuonymus carnosus acs.org
FabaceaeAcacia polyacantha, Abrus canescens ontosight.ai
LamiaceaeRosmarinus officinalis (Rosemary) nih.govmdpi.com
RosaceaePotentilla discolor plos.org
SapotaceaeVarious species ontosight.ai
QuillajaceaeQuillaja brasiliensis ontosight.ai

Several plant species are particularly recognized for their high content of specific lupane triterpenoids, making them important natural reservoirs for these compounds.

Betula species (Birch): The bark of white birch trees, such as Betula pendula and Betula platyphylla, is an exceptionally rich source of betulin, with concentrations that can reach up to 30% of the bark's dry weight. nih.gov It also contains betulinic acid. nih.gov

Platanus acerifolia (London Plane Tree): The bark of this tree is a significant source of betulinic acid. nih.gov

Diospyros melanoxylon: The stem bark of this plant contains both lupeol (B1675499) and betulin. akjournals.com

Ziziphus species: Plants like Ziziphus vulgaris and Ziziphus spina-christi are known to contain lupane-type triterpenoids, including betulinic acid, lupeol, and betulin. nih.govorientjchem.org

Acanthopanax gracilistylus: The leaves of this plant have been found to contain various lupane triterpenoids. mdpi.com

Potentilla discolor: The whole plant has been a source for the isolation of new C-27-carboxylated-lupane-triterpenoid derivatives. plos.org

Identification in Microbial and Fungal Metabolites

While less common than in plants, lupane-type triterpenoids have also been identified as metabolites of certain fungi. This is significant because microbial biotransformation can be a valuable tool for producing novel derivatives. nih.gov

Inonotus obliquus (Chaga mushroom): This fungus, which grows on birch trees, is known to contain lupane triterpenoids, including betulin and betulinic acid, likely assimilated from its host. nih.gov

Chaetomium longirostre: This fungus has been used in microbial transformation studies of betulin and betulonic acid, yielding new seco-lupane derivatives. acs.orgscite.airesearchgate.net

Other Fungi: Various fungi, including species of Cunninghamella, Armillaria, and Rhodotorula, have shown high conversion rates in the biotransformation of lupane-type triterpenoids. thescipub.com Fungi are often effective biocatalysts for these transformations due to their tolerance to the antibacterial properties of some triterpenoids. thescipub.com

Advanced Extraction and Purification Protocols for Lupane Derivatives

The isolation of pure lupane-type compounds from their natural sources requires a combination of efficient extraction and sophisticated purification techniques.

The choice of solvent and extraction method is critical for maximizing the yield of lupane triterpenoids.

Soxhlet Extraction: This is a classic and effective method. For instance, dichloromethane-methanol (1:1) has been used in a Soxhlet apparatus to extract lupeol and betulin from Diospyros melanoxylon stem bark. akjournals.com

Reflux Extraction: Heating a sample with a solvent under reflux is another common technique. An optimized method for extracting total triterpenoids from Rosa odorata var. gigantea roots involved using 80% ethanol (B145695) at 80°C. bvsalud.org Similarly, reflux with methanol (B129727) has been used as a preliminary extraction step for various plant parts. nih.gov

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to enhance extraction efficiency, often at lower temperatures and with shorter extraction times. For Ganoderma lucidum, UAE with a solvent-to-material ratio of 27:1 mL/g for 55 minutes was found to be more efficient than hot water extraction. vjs.ac.vn For loquat peel, optimal conditions were found to be 65% ethanol, an ultrasonic time of 40 minutes, and a temperature of 30°C. mdpi.com

Solvent Partitioning: After an initial broad extraction (e.g., with ethanol or methanol), the crude extract is often suspended in a water-alcohol mixture and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), or ethyl acetate (B1210297), to separate compounds based on their polarity. plos.orgmdpi.com

Table 2: Comparison of Extraction Techniques for Lupane Triterpenoids

Extraction TechniqueTypical SolventsKey ParametersPlant/Fungal Source ExampleReference
Soxhlet ExtractionDichloromethane-methanol (1:1)Extraction time (e.g., 14-24h)Diospyros melanoxylon akjournals.com
Reflux Extraction80% EthanolTemperature (e.g., 80°C), Time (e.g., 2h), Number of cyclesRosa odorata var. gigantea bvsalud.org
Ultrasonic-Assisted Extraction (UAE)65-85% EthanolTime (40-51 min), Temperature (30-43°C), Power (160-480W)Loquat, Ganoderma lucidum vjs.ac.vnmdpi.com
Accelerated Solvent Extraction (ASE)Various organic solventsHigh temperature and pressureVarious plant materials mdpi.com

Following initial extraction, chromatography is indispensable for the separation and purification of individual lupane derivatives.

Column Chromatography (CC): This is the most fundamental purification technique. Silica gel is commonly used as the stationary phase, with elution performed using a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate, dichloromethane, or methanol. plos.orgorientjchem.org Macroporous resins, such as AB-8, are also used for preliminary purification of crude extracts. newswise.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a versatile technique used for both the quantification and separation of triterpenoids. For example, lupeol and betulin have been quantified using HPTLC with a mobile phase of ethyl acetate-hexane (1.8:8.2, v/v). akjournals.com

Reversed-Phase Chromatography: For separating closely related triterpenic acids like betulinic and oleanolic acids, reversed-phase chromatography using a C30 stationary phase with a mobile phase of methanol/acetonitrile (B52724) has proven effective. ua.pt

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This advanced technique provides superior separation for complex mixtures and is particularly useful for distinguishing between isomers, such as 18α(H)- and 18β(H)-oleanane and lupane. nih.gov

Emerging Isolation Methodologies for Lupane-Type Compounds

The pursuit of higher efficiency, increased purity, and environmentally sustainable practices has driven the development of novel methodologies for the isolation of lupane-type compounds and other triterpenoids. These emerging techniques offer significant advantages over traditional methods like Soxhlet and maceration, which are often characterized by long extraction times, high energy consumption, and the use of large volumes of organic solvents. nih.govbiotechnologia-journal.org Modern approaches, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), represent a shift towards "green extraction" principles. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction operates on the principle of using microwave energy to rapidly heat the solvent and plant matrix. nih.gov This process creates localized high pressure and temperature, causing the plant cell walls to rupture and release their contents into the solvent. The key benefits of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional techniques. nih.govcabidigitallibrary.org

Research has demonstrated the effectiveness of MAE for various triterpenoids. In a study on Centella asiatica, MAE was able to double the yield of pentacyclic triterpenes compared to the heat reflux method. cabidigitallibrary.org Similarly, for extracting triterpene acids from Davilla rugosa and Eriope blanchetii, MAE proved more efficient than maceration under heating. benthamdirect.com The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent type, and the solid-to-liquid ratio. nih.gov

Table 1: Research Findings on Microwave-Assisted Extraction (MAE) of Triterpenoids

Plant SourceTarget CompoundsOptimal ConditionsKey FindingsReference
Lactuca indicaTotal TriterpenoidsSolvent: Ethanol; Solid-Liquid Ratio: 1:20 g/mL; Power: 400 W; Time: 60 minAchieved a total triterpenoid content of 29.17 mg/g. nih.gov nih.gov
Centella asiaticaPentacyclic TriterpenesSolvent: Absolute Ethanol; Power: 600 W; Temperature: 75°CYield was up to twice that of the heat reflux method and was less time-consuming. cabidigitallibrary.org cabidigitallibrary.org
Diospyros kaki (leaves)Total TriterpenoidsSolvent: 60.27% Ethanol; Solid-Liquid Ratio: 22.26; Power: 365.3 W; Time: 13.05 minFound to be the most effective method compared to Soxhlet, reflux, and ultrasound-assisted extraction. researchgate.net researchgate.net
Momordica charantiaCucurbitane-Type TriterpenoidsNot specifiedMAE demonstrated higher extraction efficiency compared to ultrasound-assisted extraction. mdpi.com mdpi.com

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction, or sonication, utilizes high-frequency sound waves that generate cavitation bubbles within the extraction solvent. newswise.commdpi.com The collapse of these bubbles near the plant material creates microjets that disrupt cell walls, thereby enhancing mass transfer and accelerating the extraction process. newswise.commdpi.com UAE is considered an environmentally friendly and efficient method, often leading to higher yields in shorter times with reduced energy input. newswise.com

The efficacy of UAE has been validated for the extraction of triterpenoids from various plant sources. For instance, when extracting triterpenoids from Ganoderma lucidum, UAE was found to be more effective than both heat-assisted extraction and the standard Soxhlet procedure. rsc.org The optimization of UAE parameters—such as ultrasonic power, temperature, time, and solvent choice—is crucial for maximizing the extraction yield. mdpi.com

Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Triterpenoids

Plant SourceTarget CompoundsOptimal ConditionsKey FindingsReference
Ganoderma lucidumTriterpenoids and Phenolic CompoundsSolvent: 89.5% Ethanol; Power: 100.0 W; Time: 40 minUAE was the most effective technique, resulting in an extract with 435.6 ± 21.1 mg/g of triterpenes. rsc.org rsc.org
Carya cathayensis (husks)TriterpenoidsSolvent: 75% Ethanol with Span-80; Power: 300 WThe optimized extraction yield was 33.92 ± 0.52 mg/g DW. newswise.com newswise.com
Hedera helix (leaves)SaponinsSolvent: 80% Ethanol; Ratio: 1:20 (w:v); Temperature: 50°C; Time: 60 min; Amplitude: 40%UAE proved to be a very efficient technique for saponin (B1150181) extraction compared to conventional methods. mdpi.com mdpi.com
Edible Seeds (quinoa, lupin, etc.)SaponinsSolvent: EthanolShown to be an efficient method for obtaining saponin-rich extracts. nih.gov nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction is a green technology that employs a fluid above its critical temperature and pressure as the extraction solvent. researchgate.netscirp.org Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its non-toxic, non-flammable nature, low cost, and accessible critical point (31.04°C and 73.8 bar). scirp.org The solvating power of supercritical CO2 can be precisely controlled by modifying the pressure and temperature, allowing for selective extraction. ua.pt To enhance the extraction of more polar compounds like triterpenoids, a modifier or co-solvent such as ethanol or ethyl acetate is often added to the CO2. ua.ptresearchgate.net

SFE has been successfully applied to the extraction of lupane-type triterpenoids. Studies on Acacia dealbata bark demonstrated that SFE could be optimized to target specific compounds like lupenyl acetate and lupenone. ua.ptresearchgate.net The selectivity of SFE makes it a powerful tool for isolating target compounds from complex plant matrices. researchgate.net

Table 3: Research Findings on Supercritical Fluid Extraction (SFE) of Lupane-Type Triterpenoids

Plant SourceTarget CompoundsOptimal ConditionsKey FindingsReference
Lupinus spp.Lupane-type AlkaloidsCO2 modified with 10% MethanolThis mixture showed the best yield at a lower temperature compared to other SFE setups and conventional methods. scielo.brscielo.br scielo.brscielo.br
Acacia dealbata (bark)Lupenyl Acetate, LupenonePressure: 200 bar; Temperature: 40°C; Co-solvent: 5 wt.% Ethyl AcetateThese conditions yielded the highest concentration of triterpenoids. ua.ptresearchgate.net ua.ptresearchgate.net
Acacia dealbata (leaves)Lupenone, α-amyrin, β-amyrinNot specifiedSFE was found to be selective to lupenone, achieving yields between 2139–3512 mg per kg of leaves. researchgate.net researchgate.net

Other Notable Methodologies

Beyond the primary green technologies, other innovative methods are emerging for the efficient isolation and purification of lupane-type compounds.

Subcritical Water Extraction (SWE): This technique uses water at high temperatures (100–374°C) and pressure as the extraction medium. nih.govmdpi.com Under these conditions, water's polarity decreases, allowing it to dissolve non-polar compounds like betulinic acid, offering a non-toxic, environmentally benign alternative to organic solvents. mdpi.com In a study on Centella asiatica, SWE at 250°C and 40 MPa pressure extracted higher amounts of certain triterpenes than methanol at room temperature. nih.gov

Advanced Chromatographic Purification: Following initial extraction, advanced purification steps are often necessary to isolate specific compounds. The use of macroporous resins has proven effective. For example, a Diaion® HP-20 resin was used to create a Centella asiatica extract with a total pentacyclic triterpene content of not less than 65% w/w. cabidigitallibrary.org Similarly, an Ab-8 macroporous resin achieved a 4.3-fold increase in the purity of triterpenoids from Carya cathayensis extracts. newswise.com

Biosynthetic Pathways of Lupane Triterpenoids

Elucidation of the Mevalonate (B85504) Pathway in Squalene (B77637) Precursor Formation

The journey to the lupane (B1675458) skeleton begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes, archaea, and some bacteria responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These two five-carbon molecules are the universal building blocks for all isoprenoids, including triterpenoids.

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). chemicalbook.com This is followed by the critical rate-limiting step of the pathway, the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). researchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. IPP is then isomerized to DMAPP.

Through a series of head-to-tail condensations, IPP and DMAPP are used to build progressively longer isoprenoid chains. Two molecules of IPP are added to DMAPP to form the 15-carbon farnesyl pyrophosphate (FPP). The first committed step towards triterpenoid (B12794562) biosynthesis is the head-to-head condensation of two molecules of FPP, catalyzed by squalene synthase (SQS), to produce the 30-carbon linear hydrocarbon, squalene. nih.gov Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization reactions that give rise to the diverse array of triterpenoid skeletons. wikipedia.org

Table 1: Key Enzymes and Intermediates in the Mevalonate Pathway for Squalene Biosynthesis

EnzymeAbbreviationSubstrate(s)Product
Acetoacetyl-CoA thiolaseAACTAcetyl-CoAAcetoacetyl-CoA
HMG-CoA synthaseHMGSAcetoacetyl-CoA, Acetyl-CoA3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
HMG-CoA reductaseHMGRHMG-CoAMevalonate
Mevalonate kinaseMVKMevalonate, ATPMevalonate-5-phosphate
Phosphomevalonate kinasePMKMevalonate-5-phosphate, ATPMevalonate-5-diphosphate
Diphosphomevalonate decarboxylaseMVDMevalonate-5-diphosphate, ATPIsopentenyl pyrophosphate (IPP)
Isopentenyl pyrophosphate isomeraseIDIIsopentenyl pyrophosphate (IPP)Dimethylallyl pyrophosphate (DMAPP)
Farnesyl pyrophosphate synthaseFPSDMAPP, IPPFarnesyl pyrophosphate (FPP)
Squalene synthaseSQSFarnesyl pyrophosphate (FPP)Squalene
Squalene epoxidaseSQESqualene, NADPH, O₂2,3-Oxidosqualene

Enzymatic Cyclization Mechanisms Leading to the Lupane Skeleton

The formation of the pentacyclic lupane skeleton is a remarkable enzymatic feat catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically lupeol (B1675499) synthase (LUS). wikipedia.org The cyclization of the linear 2,3-oxidosqualene into a complex polycyclic structure is a highly stereospecific and intricate process.

The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a cascade of cyclization and rearrangement reactions. This process is believed to proceed through a series of transient carbocation intermediates. The initial cyclization forms a protosteryl cation, which then undergoes a series of 1,2-hydride and methyl shifts, leading to the formation of the dammarenyl cation. nih.gov A subsequent rearrangement and final deprotonation, involving the formation of a five-membered E-ring, ultimately yields the characteristic lupane skeleton in the form of lupeol. nih.gov

Lupeol is considered the parent compound of the lupane-type triterpenoids and serves as the precursor for further structural diversification. nih.gov The enzyme lupeol synthase has been isolated and characterized from various plant species, and its genetic basis has been studied to understand the precise control of this complex cyclization reaction.

Table 2: Key Enzyme in Lupane Skeleton Formation

EnzymeAbbreviationSubstrateProductOrganism Examples
Lupeol synthaseLUS2,3-OxidosqualeneLupeolOlea europaea, Arabidopsis thaliana, Lotus japonicus

Post-Cyclization Enzymatic Modifications and Structural Diversification

Following the formation of the fundamental lupane skeleton, a vast array of structurally diverse lupane-type triterpenoids is generated through a series of post-cyclization modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes like glycosyltransferases. researchgate.net These modifications, such as hydroxylation, oxidation, and glycosylation, at various positions on the lupane core, are responsible for the wide range of biological activities exhibited by these compounds.

A prominent example of post-cyclization modification is the oxidation of lupeol. The methyl group at the C-28 position of lupeol can be successively oxidized by CYP450 enzymes to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid, yielding betulin (B1666924) and betulinic acid, respectively. nih.gov These two compounds are among the most well-known and extensively studied lupane derivatives. Further hydroxylations can also occur at other positions on the lupane ring system, leading to even greater structural diversity.

Table 3: Examples of Post-Cyclization Modifications of the Lupane Skeleton

Enzyme FamilyModification TypeSubstrateProduct(s)
Cytochrome P450 (CYP716A subfamily)Oxidation at C-28LupeolBetulin, Betulinic acid
Cytochrome P450HydroxylationLupane skeletonHydroxylated lupane derivatives
GlycosyltransferasesGlycosylationLupane aglyconesLupane glycosides (saponins)

Genetic and Proteomic Investigations of Lupane Biosynthetic Enzymes

Advances in molecular biology and analytical techniques have enabled detailed investigations into the genetic and proteomic basis of lupane biosynthesis. The genes encoding the enzymes of the mevalonate pathway and the specific oxidosqualene cyclases and cytochrome P450s involved in lupane formation and modification have been identified and characterized in several plant species.

Genomic studies have revealed that the genes for some triterpenoid biosynthetic pathways are organized in biosynthetic gene clusters, where the genes for multiple steps in a pathway are located in close proximity on a chromosome. This clustering is thought to facilitate the co-regulation and inheritance of the entire pathway. Transcriptomic and proteomic analyses have provided insights into the expression patterns of these genes and the accumulation of their corresponding enzymes in different plant tissues and under various environmental conditions.

This research has not only deepened our understanding of the fundamental biology of lupane biosynthesis but has also opened up avenues for the metabolic engineering of plants and microorganisms to enhance the production of valuable lupane triterpenoids for pharmaceutical and other applications.

Synthetic and Semisynthetic Strategies for Gamma Lupane and Its Derivatives

Total Synthesis Approaches to Complex Lupane (B1675458) Triterpenoid (B12794562) Structures

The total synthesis of complex lupane triterpenoids is a highly demanding endeavor due to their stereochemically rich and rigid pentacyclic framework. Constructing the characteristic five-ring system with precise stereocontrol at multiple chiral centers requires lengthy and often low-yielding synthetic sequences. While total synthesis offers the advantage of accessing novel structures not found in nature, its complexity and cost are significant barriers.

As a result, the literature on the total synthesis of the lupane skeleton is limited. The focus of the scientific community has predominantly shifted towards semisynthetic methods, which leverage the abundance of naturally occurring lupane precursors. nih.gov The "chiral pool" of compounds like betulin (B1666924), which can be isolated in large quantities from sources such as birch bark, provides a cost-effective and efficient starting point for creating a diverse library of derivatives. nih.govsciforum.net This approach bypasses the difficult construction of the core lupane scaffold, allowing researchers to concentrate on strategic modifications to fine-tune pharmacological activity.

Semisynthetic Transformations from Readily Available Natural Precursors

Semisynthesis is the most prevalent strategy for generating novel lupane derivatives. This approach uses abundant natural triterpenes, primarily betulin, betulinic acid, and lupeol (B1675499), as starting materials. mdpi.comresearchgate.net These precursors contain reactive functional groups at specific positions on the lupane skeleton, which serve as handles for chemical modification. mdpi.com The primary sites for derivatization are the hydroxyl group at C-3, the carboxyl or hydroxyl group at C-28, and the isopropenyl group at C-19 (or C-20/29 depending on nomenclature). mdpi.comnih.gov

Strategic Derivatization at the C-3 Position of the Lupane Core

The C-3 hydroxyl group on the A-ring is a frequent target for chemical modification to enhance the biological profile of lupane triterpenoids. nih.govdntb.gov.ua Standard reactions at this position include:

Oxidation: The C-3 hydroxyl group is readily oxidized to a ketone using reagents like Jones oxidant, yielding 3-oxo derivatives such as betulone (B1248025) (from lupeol) or betulonic acid (from betulinic acid). sciforum.netrsc.org These keto-derivatives often serve as key intermediates for further modifications.

Esterification and Etherification: The hydroxyl group can be converted into a wide array of esters and ethers. For instance, acetylation of the C-3 hydroxyl in betulinic acid has been shown to slightly increase its cytotoxic potency. core.ac.uk More complex modifications include the introduction of chloroacetyl groups or the attachment of a D-glycerol moiety, which can result in compounds with potent cytotoxic activity and improved solubility. core.ac.ukresearchgate.netresearchgate.net

Nitrogen-containing derivatives: The C-3 ketone can be converted to an oxime, which can then be reduced to form 3α- and 3β-hydroxylamines. These intermediates allow for the synthesis of C3-nitrones and other nitrogen-containing analogues. researchgate.net

Functional Group Modifications at C-17 and C-28 Positions

The C-28 position, bearing a primary hydroxyl group (in betulin) or a carboxylic acid (in betulinic acid), is another critical site for derivatization. nih.govdntb.gov.ua Modifications at this position significantly influence the compound's polarity and interaction with biological targets.

C-28 Hydroxyl/Carboxyl Modifications: The C-28 carboxyl group of betulinic acid can be esterified with various alkyl or functionalized chains. core.ac.uk Both the C-28 hydroxyl of betulin and the carboxyl of betulinic acid can be modified to introduce amides, carbamates, or other moieties. core.ac.ukplos.org For example, C-28-acetylbetulin and C-28-chloroacetylbetulin have shown moderate to good cytotoxic activity. core.ac.uk

C-17 Modifications: While less common, modifications involving the E-ring and the C-17 position have been explored. The synthesis of 28-norlupane derivatives, which lack the C-28 methyl group and may feature a β-hydrogen at C-17, alters the steric and conformational properties of the D/E ring junction. Other research has focused on transformations involving the side chain attached to C-17 to produce compounds with different molecular structures and biological activities. researchgate.net

Introduction of Heterocyclic Moieties and Other Functional Groups on Rings A-E

Fusing or attaching heterocyclic rings to the lupane scaffold is a key strategy to improve pharmacological properties, including bioavailability and target specificity. nih.gov

A-Ring Fused Heterocycles: The A-ring is the most common site for these modifications. Starting from 3-oxo intermediates like betulonic acid, various heterocycles can be introduced at the C-2 and C-3 positions. rsc.org Synthesized derivatives include those containing isoxazole (B147169), pyrazole (B372694), pyrazine (B50134), pyridine, and indole (B1671886) rings. rsc.org For example, a pyrazine derivative of betulonic acid was prepared by reacting it with ethylenediamine. rsc.org Similarly, isoxazole and pyrazole derivatives can be synthesized via a 2-hydroxymethylene adduct followed by condensation with hydroxylamine (B1172632) or hydrazine, respectively. rsc.org

Triazole Conjugates: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is widely used to link 1,2,3-triazole moieties to the lupane core at positions C-2, C-3, C-28, and C-30. mdpi.commdpi.com This method allows for the creation of hybrid molecules with diverse functionalities.

Other Ring Modifications: A-seco derivatives, where the A-ring is opened, have also been synthesized to create compounds with novel structures and activities. tmj.ro

Synthesis of Glycosidic and Saponin (B1150181) Analogues

Glycosylation, the attachment of sugar moieties to the triterpenoid core, is a powerful method to increase water solubility and modulate biological activity. researchgate.net The resulting compounds are known as saponins (B1172615).

Stepwise Glycosidation: The synthesis of lupane-type saponins is often achieved through a stepwise glycosidation approach. uqac.ca This allows for the controlled construction of complex oligosaccharide chains at specific positions. The C-3 and C-28 hydroxyl groups are the primary sites for glycosylation. researchgate.net

Synthesis of Natural and Unnatural Saponins: This strategy has been used to achieve the first total synthesis of naturally occurring betulinic acid saponins, such as those bearing an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside moiety at the C-3 position. uqac.ca Numerous unnatural saponin analogues have also been created by attaching various monosaccharides (e.g., L-rhamnose, D-mannose, D-arabinose) and disaccharides to the lupane skeleton. researchgate.netorientjchem.org For example, attaching a single L-rhamnoside moiety to the C-28 position of betulin resulted in a compound with moderate cytotoxicity. mdpi.com These studies demonstrate that the structure of the carbohydrate part plays a pivotal role in the biological activity of the resulting saponin. researchgate.net

Design and Synthesis of Novel Lupane Scaffolds and Hybrid Molecules

Modern drug discovery efforts focus on the rational design and synthesis of novel molecular scaffolds and hybrid molecules that combine the lupane core with other pharmacophores to create agents with enhanced efficacy and novel mechanisms of action.

Hybrid Molecules: This approach involves covalently linking the lupane triterpenoid to another biologically active molecule. For example, novel hybrids have been synthesized by introducing a 2-aminobenzamide (B116534) moiety at the C-28 position of betulinic acid derivatives, yielding conjugates with interesting anticancer activity. researchgate.net Another strategy involves creating conjugates with triphenylphosphonium (TPP⊕) cations. These lipophilic cations can promote the accumulation of the molecule within mitochondria, making them a promising tool to improve the bioavailability and targeted cytotoxicity of betulin derivatives. mdpi.com

Novel Scaffolds: Researchers have designed and synthesized new classes of derivatives by introducing novel functional groups. A series of hydroxamate derivatives of betulin and betulinic acid were designed based on the structure of known histone deacetylase (HDAC) inhibitors. researchgate.net Several of these novel hydroxamates showed potent cytotoxic activity, suggesting they could be lead compounds for a new class of anticancer agents. researchgate.net The synthesis of these novel scaffolds often involves multi-step sequences to build complex side chains or functional groups at the C-3 or C-28 positions. researchgate.netresearchgate.net

Application of Biocatalytic Transformations in Lupane Chemistry

The modification of naturally occurring compounds to enhance their therapeutic properties is a cornerstone of medicinal chemistry. dntb.gov.uanih.govmdpi.comnih.gov While traditional organic synthesis has been instrumental, biocatalysis, which utilizes enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative. dntb.gov.uamdpi.comnih.govresearchgate.net This approach is particularly relevant for complex molecules like lupane-type triterpenoids, offering high selectivity and milder reaction conditions. dntb.gov.uaresearchgate.netthescipub.com

Biocatalytic methods are employed to overcome the limitations of naturally sourced triterpenes, such as low activity, poor solubility, and limited bioavailability. dntb.gov.uanih.govmdpi.comnih.gov These transformations can lead to the creation of esters, amides, saponins, and sugar conjugates, often with improved pharmacological profiles. dntb.gov.uamdpi.comresearchgate.net

A significant area of interest within lupane chemistry is the biotransformation of readily available precursors like betulin and lupeol into more valuable derivatives such as betulinic acid. dntb.gov.uanih.govthescipub.com This is often achieved through oxidation reactions catalyzed by enzymes, particularly cytochrome P450 monooxygenases. thescipub.comnih.govbeilstein-journals.org

Enzymatic and Microbial Transformations

The enzymatic and microbial transformation of lupane triterpenoids leverages a diverse range of biocatalysts, including isolated enzymes and whole-cell systems from fungi, bacteria, and plant cell cultures. thescipub.comthescipub.com These biocatalysts can perform various chemical modifications on the lupane skeleton with high regio- and stereoselectivity.

Key Biocatalysts and Their Applications:

Fungi: Fungal cultures are among the most effective biocatalysts for transforming lupane-type triterpenoids. thescipub.comthescipub.com Species like Cunninghamella blakesleeana, Armillaria luteo-virens, and Rhodotorula mucilaginosa have demonstrated high conversion rates. thescipub.comthescipub.com Fungi are particularly adept at oxidation reactions. For instance, Aspergillus foetidus and Armillaria luteo-virens have been used to oxidize betulin to betulinic acid. researchgate.net Chaetomium longirostre has been shown to metabolize betulin into 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid and betulonic acid into other hydroxylated derivatives. researchgate.net

Bacteria: While less common than fungi, bacteria are also utilized in the biotransformation of lupanes.

Plant Cell Cultures: Cell suspension cultures of plants like Nicotiana tabacum (tobacco) and Catharanthus roseus (Madagascar periwinkle) can modify betulin derivatives, often through oxidation and glycosylation. helsinki.fi

Isolated Enzymes: Cytochrome P450 (CYP) enzymes are crucial for the oxidation of the lupane scaffold. thescipub.comnih.govbeilstein-journals.org These heme-containing monooxygenases catalyze the transfer of an oxygen atom to the substrate. beilstein-journals.org Specifically, enzymes from the CYP716A subfamily are known to be multifunctional C-28 oxidases, capable of sequentially oxidizing lupeol to betulin, betulinic aldehyde, and finally betulinic acid. nih.govbeilstein-journals.orgd-nb.info The expression of these enzymes in host organisms like yeast (Saccharomyces cerevisiae and Yarrowia lipolytica) or microalgae (Phaeodactylum tricornutum) has enabled the heterologous production of betulinic acid. nih.govnih.govd-nb.info

Table of Biocatalytic Transformations of Lupane Derivatives:

Starting MaterialBiocatalystProduct(s)Reference
BetulinArmillaria luteo-virens Sacc QHBetulinic acid researchgate.net
BetulinAspergillus foetidus Zu-G1Betulinic acid researchgate.net
BetulinChaetomium longirostre IFO 98734,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid researchgate.net
Betulonic acidChaetomium longirostre4,7β,17-trihydroxy-3,4-seco-28-norlup-20(29)-en-3-oic acid, 7β,15α-dihydoxy-3-oxolup-20(29)-en-28-oic acid researchgate.net
LupeolSaccharomyces cerevisiae expressing AtLUP1 and CrAOBetulin, Betulinic acid nih.gov
LupeolNicotiana benthamiana expressing Barbarea vulgaris OSCs and P450sBetulinic acid nih.gov
Betulin derivativesNicotiana tabacum and Catharanthus roseus cell culturesOxidized and glycosylated derivatives helsinki.fi

Detailed Research Findings:

Recent research has focused on metabolic engineering to enhance the production of valuable lupane derivatives. By introducing and overexpressing key enzymes in microbial hosts, researchers have significantly increased yields. For example, a multi-modular metabolic engineering strategy in Yarrowia lipolytica led to a substantial production of betulinic acid and total triterpenoids. d-nb.info This involved optimizing the expression of a lupeol synthase, a cytochrome P450/CPR system, and pathways for precursor and cofactor supply. d-nb.info

The use of whole-cell biocatalysis is often preferred over isolated enzymes because many of the key enzymes, like CYPs, are dependent on cofactors such as NADPH, making their in vitro application challenging and costly. thescipub.comthescipub.com Whole-cell systems provide the necessary enzymatic machinery and cofactor regeneration for these complex transformations. thescipub.com

In addition to oxidation, biocatalysis can be employed for glycosylation. The enzymatic synthesis of glycosides and sugar esters can improve the water solubility and bioavailability of triterpenoids. mdpi.com

The biotransformation of betulin derivatives is not limited to microbial cells. Plant cell cultures have also proven to be effective. For example, when semisynthetic betulonic acid-based compounds were introduced to cell cultures of Nicotiana tabacum and Catharanthus roseus, several new oxidized and glycosylated derivatives were produced. helsinki.fi

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Lupane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of lupane (B1675458) compounds in solution. yu.edu.jo Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, chemists can map out the carbon skeleton and define the three-dimensional arrangement of atoms.

¹H NMR provides information about the proton environments in the molecule. For the lupane skeleton, the spectrum is characterized by a series of overlapping multiplets in the aliphatic region and distinct signals for methyl groups. acs.orgiiarjournals.org The chemical shifts and coupling constants (J-values) of specific protons, such as the H-3 proton if an oxygen-bearing substituent is present, can provide initial clues about their stereochemical orientation. scielo.br

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (C, CH, CH₂, CH₃). chemsociety.org.ng The chemical shifts of carbons in the lupane framework are well-documented, with diagnostic signals for key positions such as C-3, C-5, and the E-ring carbons (C-19, C-20, C-29, C-30) helping to confirm the lupane skeleton. iiarjournals.orgchemsociety.org.ng

2D-NMR techniques are essential for assembling the complete structure and assigning stereochemistry. semanticscholar.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within each ring of the pentacyclic structure. scielo.brlongdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, enabling the definitive assignment of carbon signals based on their corresponding proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-4 bonds) between protons and carbons. This is crucial for connecting the different spin systems and quaternary carbons, piecing together the entire molecular framework. acs.orgscielo.br For instance, correlations from methyl protons to adjacent quaternary carbons are vital for placing the methyl groups correctly on the A/B, C/D, and E rings. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is indispensable for determining relative stereochemistry, such as the orientation of substituents and the conformation of the rings. semanticscholar.orgwordpress.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Lupane Derivative (Lupenone) Data synthesized from literature values and may vary slightly based on solvent and specific derivative.

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
139.6-
234.2-
3218.3-
447.4-
554.9-
1947.8-
20150.4-
2326.61.08 (s)
2421.11.03 (s)
2515.80.93 (s)
29109.84.59 (s), 4.69 (s)
3019.11.70 (s)
awi.de

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. chemsociety.org.ng High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.orgnih.gov

Electron Ionization (EI) MS causes extensive fragmentation of the lupane skeleton, producing a characteristic fingerprint that is diagnostic for this class of triterpenoids. The fragmentation is predictable and provides significant structural information. psu.edu Key fragmentation pathways for the lupane skeleton include:

Cleavage of Ring C: This is a characteristic fragmentation for many pentacyclic triterpenes. For lupane derivatives with a hydroxyl group at the C-3 position, this pathway leads to prominent fragment ions at m/z 207 and m/z 189. psu.eduproquest.com

Loss of the Isopropyl Group: The lupane E-ring features a characteristic isopropyl or isopropenyl group. The loss of this group (43 Da) from the molecular ion is a key diagnostic feature. The fragment at m/z 369 is often attributed to the loss of the isopropyl group from the lupane structure and helps to distinguish it from isomers like oleanane. gummastic.gr

Other Fragmentations: The mass spectra of lupanes also show ions corresponding to the loss of methyl groups (M-15) and water (if hydroxyl groups are present). scielo.br

Table 2: Characteristic Mass Spectrometry Fragments for the Lupane Skeleton

m/zProposed Origin/Significance
M+Molecular Ion Peak
M-15Loss of a methyl group (•CH₃)
M-43Loss of an isopropyl group (•C₃H₇)
369Characteristic fragment from loss of the isopropyl side chain from the lupane core. gummastic.gr
218Fragment containing rings D and E, common in lupeol-type structures. proquest.com
207Fragment from Ring C cleavage, often seen in 3-hydroxy lupanes. psu.eduproquest.com
189Base peak in many lupane derivatives, resulting from Ring C cleavage. chemsociety.org.ngpsu.eduproquest.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The FTIR spectrum of a lupane derivative provides a molecular fingerprint based on the vibrational frequencies of its chemical bonds. researchgate.net

For the basic lupane skeleton, the spectrum is dominated by absorptions corresponding to C-H bonds. The presence of substituents introduces new, characteristic bands.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. acs.orgnih.gov

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and antisymmetric stretching of C-H bonds in CH₂, and CH₃ groups of the aliphatic skeleton. nih.gov

C=O Stretching: A strong, sharp absorption band between 1680 and 1750 cm⁻¹ is a clear indicator of a carbonyl group, which could be from a ketone, aldehyde, carboxylic acid, or ester. acs.orgmdpi.com For example, the carbonyl of a carboxylic acid in betulinic acid appears around 1686 cm⁻¹. proquest.com

C=C Stretching: Absorptions for a C=C double bond, such as the exocyclic methylene (B1212753) group at C-20/29 in lupeol (B1675499), typically appear around 1640 cm⁻¹. proquest.comnih.gov

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of absorptions corresponding to C-C stretching and various bending vibrations (e.g., -CH₂ and -CH₃), which are unique to the specific molecule. chemsociety.org.ng

Table 3: Common FTIR Absorption Bands in Lupane Triterpenoids

Frequency Range (cm⁻¹)Functional Group Assignment
3200 - 3600 (broad)O-H (Alcohol/Carboxylic Acid) Stretching acs.org
2850 - 3000 (strong)C-H (Alkane) Stretching nih.gov
1680 - 1750 (strong, sharp)C=O (Carbonyl) Stretching acs.orgmdpi.com
~1640 (variable)C=C (Alkene) Stretching nih.gov
1380 - 1460-CH₂ and -CH₃ Bending Vibrations chemsociety.org.ng
~1030C-O (Alcohol) Stretching chemsociety.org.ngproquest.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uva.nl The utility of this technique for lupane compounds depends entirely on the presence of chromophores—groups of atoms responsible for light absorption. uva.nl

The saturated lupane skeleton itself lacks conjugated π-systems and therefore does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). proquest.com Its absorption is typically below 200 nm. However, when chromophoric functional groups are introduced into the structure, characteristic absorption maxima (λ_max) appear.

Examples include:

Carbonyl Groups: An isolated ketone or aldehyde group will show a weak n→π* transition at around 280-300 nm. uva.nl

Conjugated Systems: The presence of conjugated double bonds or an aromatic ring attached to the lupane skeleton will result in strong π→π* transitions at longer wavelengths (>220 nm). For instance, a lupane derivative containing a trans-p-coumaroyl ester exhibits strong UV absorption maxima at approximately 227 nm and 312 nm, characteristic of the phenolic acid residue. nih.gov

Table 4: Example UV-Vis Absorption for Substituted Lupane Derivatives

Lupane Derivative Typeλ_max (nm)Chromophore
Lupenone~209 proquest.comIsolated C=O and C=C
3-(trans-p-coumaroyl)-lupeol227, 312 nih.govp-Coumaroyl ester

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the most powerful and definitive technique for determining the three-dimensional structure of a crystalline compound. uhu-ciqso.es It provides precise information on bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters in the molecule. conicet.gov.ar

To perform this analysis, a high-quality single crystal of the lupane compound must be grown. uhu-ciqso.es The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the exact position of each atom in the crystal lattice is determined. This method has been used to unequivocally confirm the structures of newly isolated or synthesized lupane derivatives, resolving any ambiguities that may remain after spectroscopic analysis. acs.orgconicet.gov.arresearchgate.net For example, the absolute configuration of 20-(S),29-epoxylupane derivatives was unambiguously confirmed by single-crystal X-ray studies, providing definitive proof of the stereochemical outcome of the epoxidation reaction. conicet.gov.ar

Table 5: Example Crystallographic Data for a Lupane Derivative Data is for a representative crystalline lupane derivative and will vary for other compounds.

ParameterExample Value
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁ mdpi.com
a (Å)6.2351 mdpi.com
b (Å)26.0156 mdpi.com
c (Å)12.4864 mdpi.com
β (°)93.243 mdpi.com
Volume (ų)2022.17 mdpi.com
researchgate.net

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques are essential for the isolation, purification, purity assessment, and quantification of lupane triterpenoids from complex mixtures like plant extracts. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both preparative isolation and analytical purity testing. advancechemjournal.com

Purity Assessment: Analytical HPLC, often using a reversed-phase C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water), is used to separate the target compound from impurities. rjptonline.org A Photodiode Array (PDA) or Diode Array Detector (DAD) can be used to assess peak purity by comparing the UV spectra across an eluting peak. A consistent spectrum across the peak indicates high purity. sepscience.com Purity levels of over 98% for isolated lupane compounds can be confirmed with this method. researchgate.net

Quantification: By creating a calibration curve with a pure standard, HPLC can be used to accurately quantify the amount of a specific lupane derivative in a sample. advancechemjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly suited for the analysis of volatile or semi-volatile compounds. Triterpenoids often require derivatization (e.g., silylation) to increase their volatility before GC analysis.

Separation and Identification: GC-MS provides excellent separation of complex mixtures. It is particularly valuable for distinguishing between closely related isomers, such as lupane and oleanane, which can be difficult to resolve by other means. researchgate.netresearchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides a definitive fingerprint for confirmation. gummastic.gr

Quantification: GC-MS can be used for the quantification of lupane isomers and other triterpenoids in various samples, including geological and biological materials. nih.govnih.gov

Table 6: Typical Chromatographic Methods for Lupane Analysis

TechniqueStationary Phase (Column)Common Application
HPLC-DAD/PDAReversed-Phase (e.g., C18) rjptonline.orgPurity assessment and quantification of isolated compounds. sepscience.comresearchgate.net
Preparative HPLCReversed-Phase (e.g., C18)Isolation of pure lupane compounds from extracts. rjptonline.org
GC-MSNon-polar or polar capillary column (e.g., DB-1701) nih.govSeparation and identification of isomers (e.g., lupane vs. oleanane); analysis of complex mixtures. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations of Lupane Scaffolds

Correlative Studies of A-Ring Modifications and Biological Activity

Modifications on the A-ring of the lupane (B1675458) scaffold are crucial for modulating biological activity. rsc.org Alterations often focus on the C-2 and C-3 positions to enhance cytotoxicity against various cancer cell lines. tmj.rodntb.gov.ua For instance, introducing heterocyclic systems or other functional groups can significantly impact the molecule's interaction with biological targets.

A notable strategy involves the introduction of a 3-pyridinylidene substituent at the C-2 position, which has been shown to slightly improve antiproliferative properties compared to the unmodified parent compound. mdpi.com Further studies have explored fusing heterocyclic rings, such as pyrazine (B50134), to the A-ring of betulinic acid. An A-ring fused pyrazine derivative demonstrated significant inhibition of Leishmania donovani parasite growth at low concentrations, with an IC50 value of 13.2 µM. tmj.ro Similarly, A-seco-amino derivatives have shown activity against the influenza A (H1N1) virus. tmj.ro The synthesis of A-ring azepane and azepinone derivatives has also been evaluated for activity against Mycobacterium tuberculosis. tmj.ro Twenty such derivatives synthesized from betulin (B1666924) showed promising antitubercular activity, with six compounds being highly active against the H37Rv wild strain with a Minimum Inhibitory Concentration (MIC) of 0.5 µM. mdpi.com

Table 1: Biological Activity of A-Ring Modified Lupane Derivatives

Parent Compound Modification Biological Target/Activity Result (IC50/MIC) Reference
Betulinic Acid A-ring fused pyrazine Leishmania donovani 13.2 µM tmj.ro
Betulin A-ring azepano derivatives (6 compounds) Mycobacterium tuberculosis H37Rv 0.5 µM mdpi.com
Acanthochlamic Acid A-seco-amino derivatives Influenza A (H1N1) More active than parent compound tmj.ro

Impact of C-3 Substituents on Bioactivity Profiles

The C-3 hydroxyl group is a primary target for chemical modification in many lupane triterpenoids like betulin. tmj.ro Rational structural changes at this position can significantly boost the antitumor activity of these compounds. rsc.org Research has shown that compared to hydroxyl substitutions, methoxy (B1213986) substitutions in triterpene structures can lead to better anticancer activity. rsc.org

Esterification of the C-3 hydroxyl group is a common strategy. A comparative study of methyl-, pivaloyloxymethyl- (Pom-), and acetoxymethyl- (Acm-) esters of lupane acids found that while methyl and Pom-esters were generally less active than the free acids, certain Acm-esters exhibited cytotoxicity that was similar to or even better than the starting compounds. nih.gov This highlights the importance of the specific ester group in influencing the pharmacological properties of the resulting derivative.

Influence of C-17 and C-28 Alterations on Pharmacological Efficacy

Alterations at the C-17 and C-28 positions are pivotal for enhancing the pharmacological effects of lupane derivatives. rsc.org The C-28 carboxylic acid moiety, in particular, has been a major focus for derivatization. tmj.ro

A series of C-28-amino lupane derivatives were synthesized and evaluated for their in-vitro cytotoxicity against a panel of 60 cancer cell lines. tmj.ro Among these, A-azepano-28-amino-betulin derivatives demonstrated significant activities against all tested cell lines, with IC50 values ranging from 1.16 to 2.27 µM. tmj.rotmj.ro The highest activities were observed against leukemia, breast cancer, colon cancer, and non-small cell lung cancer cell lines. tmj.ro Furthermore, a C-28-amide derivative of azepanobetulin was found to be a promising cholinesterase inhibitor, showing approximately ten times more activity than the reference compound, galantamine hydrobromide. tmj.ro Another study highlighted the role of the C-28 amide side chain in α-glucosidase inhibition, where an imidazole (B134444) amide with an A-lactam cycle proved to be 30 times more active than the standard, acarbose, with an IC50 value of 6.19 µM. tmj.ro

Table 2: Bioactivity of C-28 Modified Lupane Derivatives

Base Scaffold C-28 Modification Biological Target/Activity Result (IC50) Reference
A-azepano-betulin Amino group 60 cancer cell lines 1.16 - 2.27 µM tmj.ro, tmj.ro
Azepanobetulin Amide derivative Cholinesterase inhibition ~10x more active than galantamine tmj.ro
Imidazole amide A-lactam cycle α-glucosidase inhibition 6.19 µM tmj.ro

Effects of E-Ring Modifications and Isoprenyl Side Chain Variations

Modifications to the E-ring of the lupane scaffold have led to the discovery of derivatives with potent cytotoxic activity. A series of derivatives, named betulinines, were prepared from betulin through various oxidative procedures. acs.orgnih.gov These compounds included structures with a lup-18-en-21-one, lup-18-ene-21,22-dione, or 18,19-secolupane system. acs.orgnih.gov SAR studies revealed that derivatives containing an unsaturated ketone or diketone function within the modified E-ring were particularly effective in possessing in-vitro cytotoxic activity against tumor cell lines. acs.orgnih.gov

The isopropenyl group has also been a target for creating new derivatives. For example, 20-oxo-lupane type triterpenoids, which can be obtained via ozonolysis of the isopropenyl group, serve as scaffolds for synthesizing chalcone (B49325) derivatives with potential anticancer activity. mdpi.com

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational tools and QSAR modeling are increasingly used to understand and predict the biological activity of lupane derivatives. These methods help elucidate the relationship between a molecule's structure and its pharmacological effect, guiding the design of new, more potent compounds. researchgate.net

For instance, molecular docking has been employed to identify potential protein targets for biologically active molecules, correlating computational findings with in-vitro cytotoxic activity. researchgate.net QSAR studies on A-seco-derivatives of betulinic acid identified compounds with potent inhibitory activity against acetylcholinesterase (AChE). Methyl 2-cyano-3,4-seco-dibromo- and 2-cyano-3,4-seco-diazido-derivatives of betulinic acid were identified as mixed-type inhibitors, with Ki values as low as 0.18 µM and 0.21 µM, respectively, indicating a strong potential for these modified triterpenoids in the context of Alzheimer's disease research. nih.gov

Preclinical Pharmacological Research of Lupane Type Triterpenoids

In Vitro Anti-Cancer Activity in Established Cell Lines

Lupane-type triterpenoids, including prominent members like lupeol (B1675499) and betulinic acid, have demonstrated notable anti-cancer activities across a variety of human cancer cell lines in laboratory settings. nih.govresearchgate.net These compounds are recognized for their ability to modulate multiple signaling pathways involved in cell proliferation and death. nih.govresearchgate.netfrontiersin.org

Research has consistently shown that lupane-type triterpenes exhibit cytotoxic and antiproliferative effects against a broad spectrum of tumor cell lines. researchgate.netnih.gov For instance, lupeol has been reported to induce cell death in melanoma (G361), lung carcinoma (A-549), breast carcinoma (MCF-7), and cervical carcinoma (HeLa) cells. nih.govmdpi.com Similarly, betulinic acid and its derivatives have shown potent activity against various cancers, including lung, breast, and pancreatic cancer cell lines. researchgate.netmdpi.com The cytotoxic effects are often concentration-dependent. researchgate.net Some derivatives have demonstrated enhanced biological activity against leukemia cell lines compared to the parent compounds. researchgate.net

The antiproliferative activity of these compounds has been documented against numerous cancer cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity of Lupane-Type Triterpenoids in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cancer Type Cell Line Reported IC50 Source(s)
Lupeol Malignant Melanoma G361 50 µM nih.govmdpi.com
Lupeol Lung Carcinoma A-549 50 µM nih.govmdpi.com
Lupeol Breast Carcinoma MCF-7 50 µM nih.govmdpi.com
Lupeol Cervical Carcinoma HeLa 37 µM nih.govmdpi.com
Lupeol Multiple Myeloma RPMI 8226 50 µM nih.govmdpi.com
Betulinic Acid Lung Cancer A549 3.8 µM - 63.5 µM researchgate.net
Betulinic Acid Lung Cancer NCI-H460 63.5 µM researchgate.net
Betulinic Acid Lung Cancer Lu1 >45.2 µM researchgate.net
Betulinic Acid Pancreatic Cancer AsPC-1 Not Specified nih.gov
Lup-28-al-20(29)-en-3-one Leukemia Not Specified Not Specified researchgate.net

The anti-cancer effects of lupane-type triterpenoids are largely attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. researchgate.netnih.gov Betulinic acid, for example, is known to induce apoptosis through a direct effect on mitochondria. researchgate.net Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway by activating caspases, such as caspase-3, -7, and -9. mdpi.com

A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate apoptosis. frontiersin.org Lupeol has been shown to inhibit the growth of metastatic human melanoma cells by altering the ratio of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov Betulinic acid similarly affects the Bax/Bcl-2 ratio, promoting apoptosis. mdpi.com This process often involves DNA fragmentation and the formation of hypodiploid nuclei, which are characteristic features of apoptosis. nih.gov Furthermore, some derivatives have been found to arrest the cell cycle at specific phases, such as G0/G1 or G2/M, thereby halting cancer cell proliferation. frontiersin.orgmdpi.comresearchgate.net

The anti-cancer potential of lupane-type triterpenoids observed in vitro has been corroborated by in vivo studies using preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govmdpi.com Lupeol treatment has been shown to inhibit the growth of tumors originating from human pancreatic cancer cells (AsPC-1) in a xenograft mouse model. nih.gov In this model, the tumor growth inhibition was associated with the compound's ability to decrease the expression of specific proteins within the tumors. nih.gov

Similarly, lupeol has demonstrated efficacy in inhibiting the growth of highly metastatic human melanoma tumors in an athymic nude mouse model. nih.gov This in vivo effect was linked to the modulation of Bcl-2 and Bax protein levels, consistent with in vitro findings. nih.gov Betulinic acid has also been shown to reduce tumor growth in various xenograft models, including those for lung cancer. nih.gov These studies underscore the potential of lupane-type triterpenes to suppress tumor development in a living organism. core.ac.uk

Anti-Inflammatory Properties in Preclinical Models

In addition to their anti-cancer activities, lupane-type triterpenoids possess significant anti-inflammatory properties. researchgate.netnih.govresearchgate.net They have been shown to target key molecular pathways involved in the inflammatory response. nih.gov

A hallmark of the anti-inflammatory action of lupane-type triterpenes is their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govresearchgate.net In laboratory models, these compounds effectively suppress NO production in macrophage-like cell lines (such as RAW 264.7) that have been stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). researchgate.netacs.org

This inhibition of NO production is directly linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govacs.orgnih.gov Several studies have confirmed that lupane-type triterpenes, including lupeol acetate (B1210297) and other derivatives, suppress the gene and protein expression of iNOS in activated macrophages. nih.govresearchgate.netnih.gov

Table 2: Anti-Inflammatory Activity of Lupane-Type Triterpenoids (in vitro) This table is interactive. You can sort and filter the data.

Compound Class Model System Inflammatory Stimulus Effect Mechanism Source(s)
Lupane (B1675458) Triterpenoids RAW 264.7 Macrophages LPS Inhibition of NO Production Suppression of iNOS Expression researchgate.netacs.orgnih.gov
Lupeol Acetate Stimulated Human Neutrophils Not Specified Inhibition of MPO Release Not Specified nih.gov
Lupeol Acetate Murine Paw Edema Model Carrageenan Reduced iNOS Activity Not Specified nih.gov
Acankoreagenin & Impressic Acid Activated Macrophages LPS Inhibition of NO Production Blockade of NF-κB Signaling researchgate.net
3α,11α-dihydroxy-23-oxo-lup-20(29)-en-28-oic acid RAW 264.7 Macrophages LPS Inhibition of TNF-α, IL-1β, HMGB1 Inhibition of NF-κB Activation researchgate.net
3α,11α,23-trihydroxy-lup-20(29)-en-28-oic acid RAW 264.7 Macrophages LPS Inhibition of TNF-α, IL-1β, HMGB1 Inhibition of NF-κB Activation researchgate.net

Lupane-type triterpenoids effectively modulate the immune response by reducing the release of key pro-inflammatory cytokines. researchgate.netspandidos-publications.com These cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and high mobility group box 1 (HMGB1), are crucial drivers of the inflammatory cascade. researchgate.netthermofisher.com

Studies on various lupane derivatives, such as acankoreosides isolated from Acanthopanax gracilistylus, have demonstrated a significant reduction in the production and mRNA expression of TNF-α and IL-1β in LPS-stimulated macrophages. researchgate.netspandidos-publications.com These compounds also inhibit the secretion of HMGB1, which is considered a late-stage inflammatory mediator. researchgate.netspandidos-publications.com The mechanism underlying this cytokine modulation is often the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. researchgate.netresearchgate.netspandidos-publications.com There is also evidence that certain lupane-type triterpenoids can increase the levels of anti-inflammatory cytokines like IL-2 and IFN-γ in some in vivo models, suggesting a complex immunomodulatory role. researchgate.netfrontiersin.org

In Vivo Anti-Inflammatory Efficacy in Animal Models (e.g., ear edema, arthritis)

Lupane-type triterpenoids, including gamma-lupane derivatives, have demonstrated notable anti-inflammatory effects in various in vivo animal models. These compounds have been evaluated for their ability to mitigate inflammation in models of ear edema and arthritis, showing promising results.

In studies utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, certain lupane derivatives have shown significant anti-inflammatory properties. researchgate.net For instance, flavanones and a dihydrochalcone (B1670589) exhibited potent anti-inflammatory activity with IC50 values ranging from 0.72 to 1.31 µmol/ear. researchgate.net Similarly, other lupane compounds, lippiolide and lippiolic acid, proved to be more active than the cycloartane (B1207475) triterpene also tested in the TPA-induced ear mouse edema model. researchgate.net The anti-inflammatory effects of betulinic acid, a well-known lupane-type triterpene, have also been confirmed in the TPA-induced ear edema model. frontiersin.org Topical application of betulinic acid resulted in a reduction of edema. frontiersin.org The mechanism of action in some of these models is suggested to be related to the inhibition of protein kinase C and phospholipase A2 activation. scielo.br

Lupane-type triterpenoids have also been investigated for their potential in managing arthritis. Lupeol, a lupane triterpenoid (B12794562) found in many edible fruits and vegetables, has been shown to inhibit the PI3K/Akt signaling pathway in collagen-induced arthritis (CIA) in rats. nih.gov Further research on other lupane derivatives in arthritis models has indicated a reduction in articular damage, cartilage destruction, and inflammatory cell infiltration. nih.gov These effects are potentially mediated through the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. nih.gov A chloroform (B151607) extract of Ziziphus jujuba stem bark, which yielded a new lupane triterpenoid named Hussainate, demonstrated anti-inflammatory activity in a carrageenan-induced inflammation model in rats, comparable to the standard drug dexamethasone. researchgate.net The mechanism appeared to involve the downregulation of key inflammatory mediators like TNF-α, COX-2, NF-κB, and IL-1β. researchgate.net

Table 1: In Vivo Anti-Inflammatory Activity of Lupane-Type Triterpenoids

Compound/Extract Animal Model Key Findings Reference(s)
Flavanones and Dihydrochalcone TPA-induced ear edema (mouse) IC50 values ranging from 0.72 to 1.31 µmol/ear. researchgate.net
Lippiolide and Lippiolic Acid TPA-induced ear edema (mouse) More active than cycloartane 5. researchgate.net
Betulinic Acid TPA-induced ear edema (mouse) Reduction in edema upon topical application. frontiersin.org
Lupeol Collagen-induced arthritis (rat) Inhibited PI3K/Akt signaling. nih.gov
Hussainate (from Ziziphus jujuba) Carrageenan-induced inflammation (rat) Reduced edema, comparable to dexamethasone; downregulated TNF-α, COX-2, NF-κB, and IL-1β. researchgate.net

Antimicrobial Activity

Lupane-type triterpenoids have been identified as possessing significant antibacterial properties against a range of pathogenic bacteria.

Against Staphylococcus aureus , a Gram-positive bacterium, several lupane derivatives have shown inhibitory effects. Three lupane-type triterpenoids isolated from Sonneratia alba demonstrated activity against S. aureus ATCC 6538, with minimum inhibitory concentrations (MICs) ranging from 15-33 µg/mL. researchgate.net Hops bitter β-acids, including lupulone, have also shown potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The efficacy of lupane compounds against Escherichia coli , a Gram-negative bacterium, has also been explored. While some studies suggest that lupane-type triterpenoids are generally more effective against Gram-positive bacteria, there is evidence of activity against E. coli. researchgate.net For instance, a Maillard reaction product of chitosan (B1678972) and glucosamine, prepared using gamma irradiation, exhibited high antibacterial activity against E. coli, reducing bacterial density by over 4 logs. mdpi.comnih.gov

In the context of Mycobacterium tuberculosis , the causative agent of tuberculosis, lupane-type triterpenes have emerged as promising candidates for new drug development. nih.govnih.gov Betulin (B1666924), a lupane triterpene, has been the subject of a patent as a tuberculosis treating and preventing agent. nih.gov Synthetic modifications of the lupane scaffold have led to derivatives with enhanced antimycobacterial potential. nih.gov For example, A-azepano-28-cinnamoyloxybetulin was identified as a lead derivative with a MIC of 2 µM against M. tuberculosis H37Rv. nih.gov Furthermore, extracts from the hop plant (Humulus lupulus) have been shown to inhibit drug-resistant strains of M. tuberculosis. mdpi.com

Table 2: Antibacterial Activity of Lupane-Type Triterpenoids

Compound/Extract Bacterial Strain(s) Key Findings (MIC values, etc.) Reference(s)
Lupane-type triterpenoids from Sonneratia alba Staphylococcus aureus ATCC 6538 MICs ranging from 15-33 µg/mL. researchgate.net
Lupulone Methicillin-resistant Staphylococcus aureus (MRSA) Potent antibacterial effect. nih.gov
Chitosan-glucosamine Maillard reaction product Escherichia coli Reduced bacterial density by over 4 logs. mdpi.comnih.gov
A-azepano-28-cinnamoyloxybetulin Mycobacterium tuberculosis H37Rv MIC of 2 µM. nih.gov
Hop (Humulus lupulus) extracts Drug-resistant M. tuberculosis Inhibitory activity observed. mdpi.com

Beyond their antibacterial properties, lupane-type triterpenoids have demonstrated potential as antifungal and antimalarial agents.

Some lupane alkaloids have shown fungicidal properties, for instance, against Aspergillus niger. mdpi.com

The antimalarial activity of lupane derivatives has been a significant area of research. These compounds have shown activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net For example, eight lupane triterpenes isolated from a Buxus plant were active against multi-drug-resistant malaria parasites. nih.govresearchgate.net A semisynthetic betulinic acid derivative, LAFIS13, displayed excellent activity against the P. falciparum 3D7 strain with an IC50 value of 220 nM. researchgate.net The chloroform extract of Grewia bilamellata, which contains lupane-type compounds, exhibited antimalarial activity against both D6 and W2 clones of P. falciparum. researchgate.net

Table 3: Antifungal and Antimalarial Activity of Lupane-Type Triterpenoids

Compound/Extract Pathogen Key Findings (IC50, etc.) Reference(s)
Lupanine Aspergillus niger Fungicidal properties reported. mdpi.com
Lupane triterpenes from Buxus plant Multi-drug-resistant Plasmodium falciparum (HB3) IC50 values ranging from 0.5–3.0 μM. nih.govresearchgate.net
LAFIS13 (betulinic acid derivative) Plasmodium falciparum (3D7 strain) IC50 value of 220 nM. researchgate.net
Grewia bilamellata chloroform extract Plasmodium falciparum (D6 and W2 clones) IC50 values of 2.3 ± 0.13 and 1.7 ± 0.12 µM, respectively. researchgate.net

Antiviral Activities in Cellular Assays (e.g., Anti-HIV, Hepatitis B/D)

Lupane-type triterpenoids have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis B and D viruses.

A new lupane acid isolated from Gleditsia sinensis Lam. demonstrated strong anti-HIV activity. researchgate.net Research suggests that the A-ring functionalities of lupane-type triterpenes are important for their antiviral activity. researchgate.net Pentacyclic lupane-type triterpenoids from Cassine xylocarpa have also shown anti-HIV activity. researchgate.net The mechanism of action may involve interference with viral binding, entry, replication, or protein synthesis. researchgate.net Betulinic acid and betulin are prominent lupane triterpenoids with anti-HIV properties. nih.gov

While direct studies on this compound and Hepatitis B/D are limited, the broader class of lupane-type triterpenoids has been explored. For instance, lupane-type betulin-derived triterpenoids have been mentioned in the context of Hepatitis B research. nih.gov The antiviral effects of interferons, including gamma interferon, have been studied in chronic hepatitis B, though this is a different class of molecule. nih.gov

Table 4: Antiviral Activity of Lupane-Type Triterpenoids

Compound/Extract Virus Key Findings Reference(s)
Lupane acid from Gleditsia sinensis HIV Strong anti-HIV activity. researchgate.net
Pentacyclic lupane-type triterpenoids from Cassine xylocarpa HIV Anti-HIV activity reported. researchgate.net
Betulinic acid and Betulin HIV Anti-HIV properties. nih.gov

Neurobiological Activities and Receptor Interactions in Preclinical Models

Lupane-type compounds have shown the ability to modulate various receptors in the central nervous system, indicating their potential for neurobiological applications.

Regarding GABA(A) receptors , which are major inhibitory neurotransmitter receptors in the CNS, some lupane derivatives have been studied. wikipedia.orgnih.gov For instance, a study on Salvia triloba extracts, which contain triterpenoids like ursolic acid and oleanolic acid (structurally related to the lupane skeleton), showed modulation of GABA(A) receptors. researchgate.net Some compounds acted as negative allosteric modulators, while others showed a biphasic action, acting as positive modulators at low GABA concentrations and negative modulators at high concentrations. researchgate.net

In relation to Melanocortin receptors , which are involved in various physiological functions including energy homeostasis and inflammation, some lupane-type triterpenes have been identified as antagonists. core.ac.ukdrugs.comfrontiersin.orgbachem.com Specifically, a lupane-type triterpene from Chinese dandelion has been reported to bind to melanocortin receptors and antagonize alpha-melanocyte stimulating hormone. core.ac.uk

Neuroprotective Effects (in vitro)

Lupane-type triterpenoids have demonstrated promising neuroprotective properties in various in vitro models of neurodegenerative diseases. explorationpub.com These natural compounds are recognized for their potential to counteract pathological processes underlying neurodegeneration, primarily through their antioxidant, anti-inflammatory, and anti-apoptotic activities. explorationpub.com

One of the key mechanisms underlying the neuroprotective effects of these triterpenoids is the modulation of cellular signaling pathways involved in cell survival and inflammation. For instance, betulin has been shown to exert neuroprotective effects by modulating the HO-1/Nrf-2/NF-κB and PI3K/AKT pathways. mdpi.com In vitro studies using neuron-like SH-SY5Y cells have shown that betulin and its complex with cyclodextrin, Betula Forte, can enhance cell survival under conditions of oxidative stress. mdpi.com These compounds were found to reduce reactive oxygen species (ROS) levels and decrease the number of apoptotic cells, with Betula Forte showing superior efficacy under severe oxidative stress. mdpi.com

Furthermore, some triterpenoids have been investigated for their potential to interfere with the pathological hallmarks of specific neurodegenerative diseases. Betulinic acid, for example, is a lipophilic compound that is likely to have passive transport into the central nervous system. researchgate.net While in vivo studies are lacking, its potential to interact with key pathological proteins is an area of active research. researchgate.net Similarly, lupeol has been investigated for its binding and inhibitory potential against receptor proteins and enzymes implicated in Alzheimer's disease through computational molecular docking approaches. researchgate.net

The neuroprotective potential of lupane-type triterpenoids is a growing area of research, with in vitro studies providing a strong basis for their further investigation as potential therapeutic agents for neurodegenerative disorders. explorationpub.com

Other Investigated Biological Activities (e.g., Antidiabetic, Antioxidant)

Beyond their neuroprotective effects, lupane-type triterpenoids have been investigated for a range of other biological activities, most notably antidiabetic and antioxidant effects.

Antidiabetic Effects

Several lupane-type triterpenoids have been identified as having significant antidiabetic potential through various mechanisms of action. researchgate.net These compounds can influence glucose metabolism by inhibiting key enzymes, enhancing insulin (B600854) sensitivity, and protecting pancreatic β-cells. researchgate.netmdpi.com

One of the primary targets for the antidiabetic action of these triterpenoids is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. mdpi.com By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, leading to a decrease in postprandial hyperglycemia. mdpi.com

Furthermore, some lupane-type triterpenoids have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. nih.govmdpi.com Activation of PPARγ is a key mechanism for improving insulin sensitivity in peripheral tissues. mdpi.com For example, in silico analysis suggests that the lupane triterpene acankoreagenin can form stable complexes with the PPARγ receptor, which could account for its marked antidiabetic effect. nih.gov Derivatives of dihydrobetulonic acid have also been synthesized and shown to act as PPARα/γ agonists, exhibiting a hypoglycemic effect in in vivo models. mdpi.com

Lupane-type triterpenoids also exhibit antidiabetic effects through their influence on protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. researchgate.net Inhibition of PTP1B can enhance insulin receptor phosphorylation and improve insulin sensitivity. mdpi.com

Antioxidant Effects

The antioxidant activity of lupane-type triterpenoids is a fundamental aspect of their diverse pharmacological profile and contributes to many of their other biological effects, including their anti-inflammatory and neuroprotective properties. ontosight.aiontosight.ai These compounds can act as free radical scavengers, protecting cells from oxidative stress. ontosight.ai

The chemical structure of lupane-type triterpenoids, which includes a pentacyclic skeleton, contributes to their antioxidant capacity. ontosight.ai For instance, lupeol, with its single hydroxyl group and large, apolar skeleton, can interact with and stabilize free radicals. frontiersin.org This amphiphilic nature allows it to penetrate cell membranes and exert its antioxidant effects. frontiersin.org Studies have shown that lupeol exhibits significant free radical scavenging activity, in some cases higher than that of ascorbic acid at equivalent concentrations. frontiersin.org

The antioxidant properties of these compounds are also mediated through the modulation of endogenous antioxidant enzyme systems. For example, lupeol has been shown to restore the activity levels of hepatic enzymes and reduce oxidative stress by normalizing levels of glutathione (B108866) and antioxidant enzymes. nih.gov This ability to counterbalance the depletion of the antioxidant system highlights the potential of lupane-type triterpenoids in preventing or treating diseases associated with oxidative damage. ontosight.ai

The table below summarizes the investigated biological activities of some representative lupane-type triterpenoids.

Compound/ClassBiological ActivityInvestigated Mechanism of Action (in vitro/in silico)
Lupane-Type Triterpenoids (General) NeuroprotectiveAntioxidant, anti-inflammatory, and anti-apoptotic activities. explorationpub.com
AntidiabeticInhibition of α-amylase and α-glucosidase; PPARα/γ agonism; inhibition of PTP1B. researchgate.netmdpi.commdpi.com
AntioxidantFree radical scavenging; modulation of endogenous antioxidant enzymes. ontosight.aiontosight.ai
Betulin NeuroprotectiveModulation of HO-1/Nrf-2/NF-κB and PI3K/AKT pathways; reduction of ROS and apoptosis. mdpi.com
Betulinic Acid AntidiabeticPotential to form stable complexes with PPARγ. nih.gov
NeuroprotectiveLipophilic nature suggests potential for CNS penetration. researchgate.net
Lupeol AntioxidantFree radical scavenging; restoration of antioxidant enzyme levels. frontiersin.orgnih.gov
NeuroprotectivePotential binding and inhibition of AD-related enzymes (in silico). researchgate.net
Acankoreagenin AntidiabeticForms stable complexes with PPARγ (in silico). nih.gov
Dihydrobetulonic Acid Derivatives AntidiabeticPPARα/γ agonism. mdpi.com

Molecular and Cellular Mechanisms of Action of Lupane Derived Compounds

Elucidation of Signal Transduction Pathway Modulation (e.g., NF-κB, PI3K/Akt, Wnt/β-catenin)

Lupane-derived compounds have been shown to exert significant influence over key signal transduction pathways that are often dysregulated in various diseases.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory effects of many lupane (B1675458) triterpenoids. nih.govnih.govnih.govresearchgate.netresearchgate.net For instance, impressic acid, a lupane-type triterpenoid (B12794562), has been found to inhibit tumor necrosis factor (TNF)-α induced NF-κB activity. nih.govmdpi.com This inhibition can prevent the translocation of the NF-κB p65 subunit to the nucleus, a crucial step in its activation. nih.govresearchgate.netmdpi.com Studies have demonstrated that certain lupane derivatives can increase the levels of IκB-α, an inhibitor of NF-κB, further preventing its nuclear translocation. researchgate.net This modulation of the NF-κB pathway is also linked to the downregulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Some lupane-type triterpenes have shown to inhibit the expression of these proteins in a dose-dependent manner. researchgate.net

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another significant target of lupane compounds. This pathway is crucial for cell survival and proliferation, and its modulation by lupane derivatives has been implicated in their anticancer effects. nih.gov Molecular docking studies have suggested that certain derivatives can interact with key components of this pathway, although the precise mechanisms are still under investigation. mdpi.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. There is an established inverse relationship between the Wnt/β-catenin pathway and peroxisome proliferator-activated receptor gamma (PPARγ). frontiersin.orgnih.gov Specifically, the inhibition of the Wnt/β-catenin pathway can lead to an increase in the transcription of PPARγ. frontiersin.org While direct modulation of the Wnt/β-catenin pathway by gamma-lupane itself is not extensively documented, the interplay with PPARγ, a known target of some lupane derivatives, suggests a potential indirect influence. nih.govcore.ac.ukselleckchem.com

Regulation of Gene Expression Profiles (e.g., pro-apoptotic and anti-apoptotic genes)

Lupane-derived compounds can significantly alter the expression of genes involved in the regulation of apoptosis, or programmed cell death. This is a key mechanism behind their observed anticancer properties.

Pro-apoptotic and Anti-apoptotic Gene Regulation: Research has shown that certain 3-pyridinylidene derivatives of lupane can induce apoptosis by modulating the expression of the Bcl-2 family of proteins. mdpi.comresearchgate.net Specifically, these compounds have been observed to upregulate the expression of pro-apoptotic genes like Bak and Bad, while simultaneously downregulating the expression of anti-apoptotic genes such as Bcl-XL and Bcl-2. mdpi.comresearchgate.net This shift in the ratio of pro- to anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death. scispace.commdpi.compsu.edu Molecular docking analyses have further suggested that these compounds may directly inhibit anti-apoptotic proteins like Bcl-XL. mdpi.comresearchgate.net

Mechanisms of Enzyme Inhibition and Activation (e.g., iNOS, HO-1, cholinesterases, tuberculosinyl adenosine (B11128) transferase, RNAP)

Lupane derivatives have demonstrated the ability to both inhibit and activate a range of enzymes, contributing to their therapeutic potential.

iNOS and HO-1: As mentioned earlier, lupane compounds can inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. researchgate.netnih.govmdpi.comnih.gov This inhibition is often a downstream effect of modulating the NF-κB pathway. nih.govmagtechjournal.com Conversely, some lupane-type triterpenoids, such as impressic acid, have been shown to activate the Nrf2 signaling pathway, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.netmdpi.comresearchgate.net This activation contributes to the anti-inflammatory effects of these compounds. mdpi.com

Cholinesterases: Several lupane triterpenoids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. researchgate.netresearchgate.netmdpi.comnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov While some lupane derivatives have shown selective inhibition of BChE over AChE, the potency can vary depending on the specific chemical structure. researchgate.netresearchgate.net

Tuberculosinyl Adenosine Transferase and RNAP: In the context of infectious diseases, azepano-triterpenoids derived from the lupane scaffold have shown promise as antitubercular agents. nih.gov Molecular docking studies suggest that their mechanism of action may involve the inhibition of tuberculosinyl adenosine transferase (Rv3378c), an enzyme crucial for the biosynthesis of a virulence factor in Mycobacterium tuberculosis. nih.govresearchgate.netresearchgate.netnih.gov The potential interaction with RNA polymerase (RNAP) has also been considered, although this is less established.

Specific Receptor-Ligand Interactions and Binding Affinities (e.g., GABA(A), PPARγ, CCR5)

The biological effects of this compound and its derivatives are also mediated through direct interactions with specific cellular receptors.

GABA(A) Receptors: The gamma-aminobutyric acid type A (GABA(A)) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. uniprot.orgnih.gov Studies have shown that certain lupane triterpenes, such as betulin (B1666924), can bind to GABA(A) receptor sites in the brain. nih.govunipa.it This interaction can lead to an anticonvulsant effect. nih.gov The GABA(A) receptor is a heteropentameric chloride channel, and the binding of ligands like betulin can modulate its function. uniprot.orgbiossusa.com

PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in the regulation of glucose metabolism, fatty acid storage, and inflammation. researchgate.net Several lupane-type triterpenoids, including impressic acid and betulinic acid, have been identified as ligands for PPARγ. nih.govnih.govresearchgate.netmdpi.com Impressic acid has been shown to up-regulate the transcriptional activity of PPARγ. nih.govmdpi.com Molecular docking studies have been used to analyze the binding of these compounds to the PPARγ ligand-binding domain, providing insights into the structure-activity relationships. researchgate.net

CCR5: The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into T-cells. jci.orgscience.gov A specific lupane-type triterpene, 30-oxo-calenduladiol, has been identified as a CCR5 antagonist. science.govnih.govrndsystems.com This compound binds to the CCR5 receptor and inhibits the binding of chemokines like RANTES, thereby blocking HIV-1 entry and exhibiting anti-chemotactic activities. jci.orgnih.gov

Induction of Cellular Stress Responses

While direct and extensive research on this compound's specific role in inducing cellular stress responses is still emerging, the modulation of pathways like NF-κB and the induction of apoptosis suggest an indirect influence. The upregulation of pro-apoptotic genes and the inhibition of survival pathways can be considered a form of cellular stress that ultimately leads to programmed cell death. The activation of the Nrf2 pathway by some lupane derivatives also points to a response to oxidative stress, as Nrf2 is a master regulator of the antioxidant response. researchgate.netmdpi.com

Influence on Cellular Metabolism and Bioenergetics

The interaction of lupane-derived compounds with receptors like PPARγ directly implicates them in the regulation of cellular metabolism. researchgate.net PPARγ is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism. researchgate.net By activating PPARγ, certain lupane derivatives can influence the expression of genes involved in these metabolic processes. mdpi.com For example, dual PPARα/γ agonists derived from dihydrobetulonic acid have been shown to improve insulin (B600854) sensitivity and lower blood glucose and cholesterol levels in animal models of type 2 diabetes. mdpi.com This suggests that this compound and its analogues have the potential to modulate cellular bioenergetics.

Computational and in Silico Approaches in Gamma Lupane Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a gamma-lupane derivative, and a macromolecular target, typically a protein. mdpi.comed.ac.uk These methods provide critical insights into the binding modes, affinities, and stability of ligand-protein complexes, which are essential for understanding the mechanism of action and for structure-based drug design. mdpi.comfrontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, generating a score that estimates the binding affinity. mdpi.com This approach is widely used to screen virtual libraries of compounds and to propose how a specific compound, like a lupane (B1675458) triterpenoid (B12794562), might inhibit a target protein. mdpi.comresearchgate.net For instance, molecular docking has been employed to study how lupane derivatives interact with proteins involved in apoptosis, cell proliferation, and survival, helping to explain their anticancer effects. mdpi.com In one study, derivatives of betulinic acid were docked into the C-terminal domain of the HIV-1 capsid protein (CA-CTD-SP1), a target for HIV maturation inhibitors, to evaluate their potential as antiviral agents. nih.gov Similarly, reverse docking has been used to identify potential macromolecular targets for lupane-type triterpenes in parasites like Toxoplasma gondii. parasite-journal.org

Following docking, molecular dynamics simulations are often performed to validate the predicted binding poses and to assess the dynamic stability of the ligand-protein complex over time. fortunejournals.commdpi.com MD simulations model the atomic movements of the system, providing a more comprehensive understanding of the interaction dynamics. f1000research.com These simulations can reveal how the ligand and protein adapt to each other and confirm the stability of key interactions, such as hydrogen bonds. f1000research.comnih.gov For example, MD simulations have been used to evaluate the stability of complexes between cinnamon metabolites and targets for Alzheimer's disease, and the same principles are applied to study this compound derivatives. fortunejournals.com The combination of docking and MD simulations offers a detailed view of the molecular interactions that underpin the biological activity of this compound compounds. mdpi.comnih.gov

Table 1: Examples of Molecular Docking Studies on Lupane Derivatives
Lupane DerivativeProtein TargetTherapeutic AreaKey FindingsReference
Betulone (B1248025)Toxoplasma gondii proteinsAntiparasiticIdentified as the most active compound against T. gondii through bioassays, with reverse docking used to hypothesize its molecular target. parasite-journal.org
3-epi-betulinic acid acetate (B1210297)Enzymes for rhamnose biosynthesisAntimycobacterialReported as a strong inhibitor of a key enzyme in the cell wall synthesis of M. tuberculosis. mdpi.com
Phosphate derivatives of 3-carboxyacylbetulinHIV-1 capsid–spacer peptide 1 (CA-CTD-SP1)Anti-HIVStudied as potential ligands for a key molecular target of HIV-1 maturation inhibitors. nih.gov
3-Pyridinylidene derivatives of lupaneProteins involved in apoptosisAnticancerAnalyzed as potential inhibitors of protein targets related to apoptosis, cell survivability, and proliferation. mdpi.com

Virtual Screening Methodologies for Novel Bioactive Lupane Analogues

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of chemical structures and identify those most likely to be active against a biological target. nih.govbiosolveit.deresearchgate.net This in silico approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient and cost-effective. biosolveit.de For a diverse and complex class of natural products like gamma-lupanes, VS is an invaluable tool for discovering novel bioactive analogues. nih.gov

VS methodologies can be broadly categorized into two types: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional (3D) structure of the target protein. nih.gov Using molecular docking, compounds from a virtual database are fitted into the target's binding site, and their potential binding affinity is calculated and used to rank them. mdpi.com This approach was used to screen compounds from the Cameroon Natural Product Library (CANAPL) against the Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) enzyme to find new antimalarial leads. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. researchgate.net This approach utilizes the structures of known active compounds (ligands) as a template. researchgate.net The screening process searches for molecules in a database that have similar structural or physicochemical properties to the known active ligands, based on the principle that similar molecules often have similar biological activities. researchgate.net Methods like 2D fingerprint similarity searching are common in LBVS. researchgate.net

The success of virtual screening is highly dependent on the quality and diversity of the compound libraries used. biosolveit.de These can range from large commercial databases to curated libraries of natural products or compounds designed around a specific target. nih.govbiosolveit.de For lupane research, VS can be used to explore chemical space around the core this compound scaffold, identifying novel derivatives with potentially improved potency or new pharmacological activities. mdpi.com

Table 2: Generalized Virtual Screening Workflow for Discovering Novel Lupane Analogues
StepDescriptionMethod/Tool Example
1. Target Selection & PreparationIdentify a biological target relevant to a disease. If the 3D structure is known, it is obtained from a database like the Protein Data Bank (PDB) and prepared for docking.RCSB PDB, AutoDockTools parasite-journal.orgmdpi.com
2. Library PreparationCompile a virtual library of compounds. This can be a commercial database, a natural product database, or a custom library of virtual lupane analogues.ZINC databank, PubChem, in-house databases f1000research.comresearchgate.net
3. Virtual Screening ExecutionDock the library of compounds into the target's binding site (SBVS) or compare them to a known active ligand (LBVS). Rank compounds based on a scoring function or similarity score.AutoDock Vina, FTrees, SpaceLight mdpi.combiosolveit.de
4. Hit Selection & FilteringSelect the top-ranking compounds ("hits"). These can be further filtered based on physicochemical properties (e.g., Lipinski's rule of five) to prioritize candidates with drug-like characteristics.Analysis of docking scores, QED values mdpi.comresearchgate.net
5. Experimental ValidationSynthesize and test the most promising hits in biological assays to confirm their activity.In vitro assays (e.g., IC50 determination) researchgate.net

Predictive Modeling of Pharmacological Activities

Predictive modeling in pharmacology involves the use of mathematical and computational algorithms to forecast the biological activities and properties of chemical compounds. patheon.com A key technique in this area is the Quantitative Structure-Activity Relationship (QSAR) model, which seeks to establish a correlation between the chemical structure of a compound and its biological activity. imist.maimist.ma

QSAR studies are fundamental in modern drug design, allowing researchers to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for their pharmacological effects. imist.ma In the context of this compound research, QSAR models have been developed to predict the anti-tumor activity of derivatives of betulinic acid and betulin (B1666924). nih.gov These models analyze a series of related compounds with known activities and identify key structural descriptors—such as steric, electronic, and hydrophobic properties—that influence their potency. nih.gov

For example, a 3D-QSAR study on betulinic acid derivatives identified specific requirements for substituents at the C-3 and C-28 positions to enhance anti-tumor activity. nih.gov The model suggested that non-bulky, hydrophobic, and hydrogen-bond-accepting groups near the C-3 position were favorable, while bulky, hydrophobic groups were preferred around the C-28 position. nih.gov In another study, 2D-QSAR models were developed for lupane-type saponins (B1172615) to predict their cytotoxicity against a cancer cell line, linking their activity to ADME (Absorption, Distribution, Metabolism, and Elimination) properties. imist.maimist.maresearchgate.net These models can be built using various statistical methods, including Partial Least Squares (PLS) and Artificial Neural Networks (ANN), to link molecular descriptors to biological activity. imist.maimist.ma Such predictive models are crucial for optimizing lead compounds and designing novel this compound analogues with enhanced therapeutic potential. patheon.comnih.gov

Table 3: Example of a 2D-QSAR Model for Lupane-Type Saponins
Modeling MethodStatistical ParametersKey FindingsReference
Partial Least Squares (PLS)R² = 0.75, Q² = 0.66, R²pred = 0.70A statistically significant model was built using three ADME descriptors to predict cytotoxicity. imist.maimist.maresearchgate.net
Artificial Neural Network (ANN)R² = 0.74, Q² = 0.62, R²pred = 0.84The ANN model showed strong predictive performance, confirming the relationship between selected ADME properties and the bioavailability of the saponins. imist.maresearchgate.net

R²: Coefficient of determination for the training set; Q²: Cross-validation coefficient; R²pred: Predictive power for the external test set.

Cheminformatics and Data Mining Applications in Lupane Studies

Cheminformatics applies informatics methods to solve chemical problems, combining computer science, chemistry, and mathematics to analyze chemical data. eujournal.orgunm.edu In this compound research, cheminformatics and data mining play a crucial role in managing, analyzing, and extracting knowledge from the large and complex datasets generated through synthesis and screening efforts. f1000research.comu-strasbg.fr

One key application is the prediction of biological activity spectra for novel compounds. nih.gov Software tools like PASS (Prediction of Activity Spectra for Substances) can analyze the 2D structure of a lupane derivative and predict a wide range of its potential pharmacotherapeutic effects and mechanisms of action. nih.gov This allows researchers to identify new, previously unreported activities and to select the most promising compounds for further investigation. nih.govbvsalud.org

Cheminformatics also encompasses the management of molecular databases, calculation of molecular properties, and support for high-throughput screening (HTS). u-strasbg.fr These tools help researchers navigate the vast "chemical space" of possible lupane analogues, identify compounds with desirable drug-like properties (e.g., solubility, bioavailability), and avoid those with potential toxicity. patheon.comu-strasbg.fr Machine learning techniques, a core component of modern cheminformatics, can be used to find subtle correlations between chemical structures and biological effects. mdpi.com For instance, machine learning has been used to predict the antimycobacterial activity of lupane derivatives based on structural similarity to known drugs. mdpi.com

By integrating data from diverse sources—including chemical synthesis, biological assays, and computational predictions—cheminformatics provides a holistic framework for advancing lupane-based drug discovery. eujournal.orgmdpi.com These approaches enable the rational design of new compounds and help to prioritize research efforts, ultimately accelerating the journey from a natural product lead to a potential therapeutic agent. nih.govmdpi.com

Future Perspectives and Emerging Avenues in Gamma Lupane Chemical Research

Innovation in Synthetic and Semisynthetic Methodologies for Enhanced Diversity

The natural abundance of certain lupane (B1675458) triterpenes, particularly betulin (B1666924) from birch bark, provides a readily available starting point for chemical modification. nih.govsemanticscholar.org Semisynthesis, which utilizes these natural compounds as precursors, is a cost-effective strategy for generating novel derivatives with complex structures that would be challenging and expensive to produce through total synthesis. uniroma1.it

Future research is focused on developing more efficient and selective synthetic and semisynthetic methods to expand the chemical diversity of the lupane library. Key areas of innovation include:

Biocatalysis : The use of enzymes and microorganisms to perform specific chemical transformations on the lupane skeleton is a growing area of interest. nih.gov Biocatalysis offers a greener alternative to traditional chemical methods and can achieve high regio- and stereoselectivity, which is often difficult to control with conventional reagents. nih.gov This approach is being explored for the synthesis of betulinic acid from the more abundant betulin. nih.gov

Novel Reagents and Conditions : Researchers are continuously exploring new reagents and reaction conditions to functionalize the lupane scaffold in previously inaccessible ways. nih.gov This includes the use of modern catalytic systems and microwave-assisted reactions to accelerate transformations and improve yields. researchgate.net

A-ring Modifications : Cleavage of the A-ring in the lupane structure has in some cases led to compounds with enhanced biological activities, including antiviral and cytotoxic properties. researchgate.net Further exploration of these seco-derivatives is a promising avenue for generating novel therapeutic agents. researchgate.net

Scaffold-Selective Modifications : The development of methods that can selectively modify one triterpene scaffold over another (e.g., lupane vs. oleanane) is crucial for creating highly specific compounds. researchgate.net For instance, the enzyme UGT73FB1 has been shown to selectively glucosylate the C28 position of oleanane-type triterpenoids but not lupane-type triterpenoids. researchgate.net

A summary of innovative synthetic approaches for lupane derivatives is presented in the table below.

MethodologyDescriptionExampleReference
BiocatalysisUse of enzymes or whole organisms for selective chemical transformations.Synthesis of betulinic acid from betulin using biocatalysts. nih.gov
A-ring CleavageChemical cleavage of the A-ring to create seco-lupane derivatives.Synthesis of acylhydrazones from 2,3-seco-aldehydonitriles of lupane. researchgate.net
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reactions and improve yields.Used in the synthesis of γ-butyrolactone-based phenazine (B1670421) compounds. researchgate.net
Selective GlucosylationEnzymatic addition of glucose moieties to specific positions on the triterpene scaffold.UGT73FB1 selectively glucosylates oleananes but not lupanes at the C28 position. researchgate.net

Exploration of Novel and Undiscovered Biological Activities

Lupane-type triterpenes, including betulin, betulinic acid, and lupeol (B1675499), are known to possess a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and chemopreventive effects. mdpi.comglobalsciencebooks.info However, the vast chemical space of lupane derivatives remains largely unexplored, suggesting that many novel biological activities are yet to be discovered.

Emerging areas of biological investigation for lupane compounds include:

Antiparasitic Activity : Semisynthetic derivatives of betulin and betulinic acid have shown promising activity against Leishmania, a genus of protozoan parasites. researchgate.netnih.gov These compounds can induce cell cycle arrest and morphological changes in the parasites. researchgate.netplos.org

Antimicrobial Activity : A lupane triterpene isolated from Combretum leprosum demonstrated antibacterial action against Staphylococcus aureus. nih.gov This highlights the potential of lupane derivatives as a source of new antibiotics.

Anti-neuroinflammatory Activity : Certain lupane derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated microglial cells, suggesting a potential role in the treatment of neuroinflammatory diseases. mdpi.com

Antiviral Activity : Triterpenoids from the lupane series have been identified through in silico and in vitro screening as potential inhibitors of SARS-CoV-2. researchgate.net

The table below summarizes some of the novel biological activities being explored for lupane derivatives.

Biological ActivityTarget/MechanismExample Compound(s)Reference
AntileishmanialInduces cell cycle arrest at the G0/G1 phase in Leishmania.BT06 and AB13 (derivatives of betulin and betulinic acid) researchgate.netplos.org
AntibacterialActivity against Staphylococcus aureus.3β,6β,16β-trihydroxylup-20(29)-ene (CLF1) nih.gov
Anti-neuroinflammatoryInhibition of nitric oxide production in BV2 microglia.1β,3α-dihydroxy-lup-20(29)-en-23, 28-dioic acid mdpi.com
Antiviral (SARS-CoV-2)Inhibition of viral replication in vitro.Triterpenoids from the lupane series. researchgate.net

Rational Design of Highly Selective and Potent Lupane Derivatives

Rational drug design, which involves creating molecules that are complementary in shape and charge to a specific biological target, is a powerful strategy for developing highly selective and potent drugs. nih.gov This approach is increasingly being applied to the lupane scaffold to optimize its therapeutic properties.

Key strategies in the rational design of lupane derivatives include:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the lupane structure and evaluating the biological activity of the resulting analogs, researchers can identify the chemical features that are essential for potency and selectivity. acs.org For example, studies have shown that modifications at the C-2, C-20, and C-28 positions of betulinic acid can significantly impact its activity as a topoisomerase inhibitor. nih.govacs.org

Molecular Docking : Computational docking studies are used to predict how a molecule will bind to a biological target. nih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity. nih.gov For instance, docking studies have been used to guide the synthesis of betulinic acid analogs that are potent topoisomerase inhibitors. nih.govacs.org

Targeting Specific Cellular Pathways : Researchers are designing lupane derivatives that target specific cellular pathways involved in disease. For example, some derivatives are designed to induce apoptosis (programmed cell death) in cancer cells. capes.gov.br

The following table provides examples of rationally designed lupane derivatives and their targeted activities.

DerivativeTargetDesign StrategyReference
Betulinic acid analogsTopoisomerase I and IIαMolecular docking and SAR studies to guide modifications at C-3, C-20, and C-28. nih.govacs.org
2-methylene-betulonic acidInduction of apoptosis in cancer cellsSAR studies on alkylidene branched lupane derivatives. capes.gov.br
Azepano-lupane derivativesMycobacterium tuberculosisMolecular docking to identify potential inhibitors of M. tuberculosis RNAP. mdpi.com

Investigation of Synergistic Effects of Lupane Compounds with Other Agents

Combination therapy, the use of two or more drugs to treat a disease, can offer several advantages over monotherapy, including increased efficacy, reduced dosages, and a lower risk of developing drug resistance. plos.org There is growing interest in investigating the synergistic effects of lupane compounds with other therapeutic agents.

Examples of synergistic interactions involving lupane derivatives include:

Antileishmanial Therapy : Semisynthetic derivatives of betulin and betulinic acid have been shown to act synergistically with the antileishmanial drug miltefosine. researchgate.netnih.govplos.org This combination allows for a reduction in the required dose of miltefosine, which could help to minimize its toxicity. researchgate.netplos.org

Antibacterial Therapy : The lupane triterpene 3β,6β,16β-trihydroxylup-20(29)-ene (CLF1) has been shown to enhance the activity of the antibiotics gentamicin (B1671437) and amikacin (B45834) against multidrug-resistant Escherichia coli. nih.gov It also exhibits a synergistic effect with gentamicin against Staphylococcus aureus. nih.gov

Antitubercular Therapy : An azepano-lupane derivative showed an additive effect when combined with the standard antitubercular drugs rifampin, isoniazid, and ethambutol. mdpi.com

The table below details some of the investigated synergistic combinations of lupane compounds.

Lupane DerivativeCombined AgentTherapeutic AreaObserved EffectReference
BT06 and AB13 (betulin/betulinic acid derivatives)MiltefosineAntileishmanialSynergistic researchgate.netnih.govplos.org
3β,6β,16β-trihydroxylup-20(29)-ene (CLF1)GentamicinAntibacterial (S. aureus)Synergistic nih.gov
3β,6β,16β-trihydroxylup-20(29)-ene (CLF1)Gentamicin and AmikacinAntibacterial (E. coli)Increased antimicrobial activity nih.gov
Azepano-lupane derivative (compound 7)Rifampin, Isoniazid, EthambutolAntitubercularAdditive mdpi.com

Advancements in High-Throughput Screening Platforms for Lupane Scaffolds

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Advancements in HTS platforms are crucial for accelerating the discovery of new bioactive lupane derivatives.

Key developments in this area include:

Cell-Based Assays : The National Cancer Institute's NCI-60 screen, a panel of 60 human cancer cell lines, has been used to evaluate the anticancer activity of numerous compounds, including lupane derivatives. mdpi.com

3D Porous Scaffolds : To better mimic the in vivo tumor microenvironment, 3D porous scaffolds are being developed for HTS. nih.gov These platforms can provide more clinically relevant data on drug efficacy and resistance compared to traditional 2D cell cultures. nih.gov Chitosan-hyaluronic acid composite scaffolds have been fabricated into 96-array platforms for HTS of cancer therapeutics. nih.gov

In Silico Screening : Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and virtual screening, are being used to identify promising lupane derivatives for further in vitro testing. researchgate.net This approach can significantly reduce the time and cost of drug discovery. researchgate.net

The following table highlights different HTS platforms and their application to lupane scaffolds.

PlatformDescriptionApplication to Lupane ScaffoldsReference
NCI-60 Cell Line PanelA panel of 60 human cancer cell lines used for in vitro drug screening.Screening of modified lupane and ursane (B1242777) derivatives for anticancer activity. mdpi.com
3D Porous ScaffoldsThree-dimensional cell culture models that better mimic the tumor microenvironment.Chitosan-hyaluronic acid scaffolds have been developed for HTS of cancer therapeutics, providing a relevant platform for testing lupane derivatives. nih.gov
In Silico Screening (QSAR)Computational models that predict the biological activity of compounds based on their chemical structure.Used to identify lupane triterpenoids with potential activity against SARS-CoV-2. researchgate.net

Q & A

Basic: What are the validated protocols for isolating gamma-Lupane from natural sources?

This compound isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification. Key steps:

  • Plant material preparation : Lyophilization and grinding to increase surface area for solvent penetration .
  • Column chromatography : Silica gel or reverse-phase columns to separate triterpenoids. A study using Betula platyphylla bark achieved 92% purity with a hexane:ethyl acetate (7:3) gradient .
  • HPLC validation : Post-purification analysis using C18 columns (e.g., 70% methanol mobile phase, UV detection at 210 nm) .

Table 1 : Comparison of extraction yields from natural sources

SourceSolvent SystemPurity (%)Yield (mg/g dry weight)
Betula platyphyllaHexane:EtOAc921.8
Euphorbia tirucalliEthanol851.2

Basic: Which spectroscopic techniques are most reliable for this compound structural characterization?

Standard methods include:

  • NMR (¹H, ¹³C, DEPT) : Assigns proton and carbon signals, distinguishing this compound from isomers (e.g., alpha-Lupane) via C-20 methyl group shifts (δ 0.7–0.9 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular formula (C₃₀H₅₀O) with m/z 426.386 [M+H]⁺ .
  • X-ray crystallography : Resolves stereochemical ambiguities; this compound crystals exhibit orthorhombic symmetry (space group P2₁2₁2₁) .

Advanced: How can contradictory bioactivity data for this compound derivatives be resolved?

Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

  • Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. HeLa) or dosage (IC₅₀ ranges: 10–50 μM) .
  • Structural modifications : Epoxy or acetylated derivatives may alter mechanism of action.
    Methodological recommendations :

Dose-response standardization : Use WHO guidelines for cytotoxicity assays .

In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like NF-κB or COX-2 .

Advanced: What experimental designs address low yields in this compound synthesis?

Low yields (<40%) in semi-synthetic routes are often due to steric hindrance during cyclization. Strategies include:

  • Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) improve oxidosqualene cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, increasing yield by 15% .
  • DoE (Design of Experiments) : Taguchi methods to test variables (temperature, solvent polarity, catalyst load) .

Table 2 : Catalyst impact on oxidosqualene cyclization

CatalystTemperature (°C)Yield (%)Purity (%)
BF₃·Et₂O805288
SnCl₄703882

Advanced: How should researchers analyze conflicting NMR data for this compound derivatives?

Ambiguities in NOESY or HSQC correlations may indicate:

  • Conformational flexibility : Chair-boat transitions in ring C affect coupling constants .
  • Impurity interference : Co-eluting triterpenoids in crude extracts.
    Resolution steps :

2D NMR validation : HSQC-TOCSY to confirm spin systems .

Crystallographic cross-check : Compare experimental vs. computed (DFT) NMR shifts .

Chromatographic repurification : Use preparative TLC with iodine staining to isolate pure fractions .

Basic: What are the best practices for storing this compound samples to ensure stability?

  • Temperature : Store at -20°C in amber vials to prevent oxidation .
  • Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers (risk of precipitation) .
  • Long-term stability : Lyophilized samples retain >90% potency after 12 months .

Advanced: How can researchers design studies to evaluate this compound’s pharmacokinetics?

Key considerations:

  • ADME profiling :
    • Absorption : Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism : Liver microsome assays (human vs. murine) to identify CYP450-mediated modifications .
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) for AUC, t₁/₂, and Cₘₐₓ calculations .

Advanced: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • ANOVA with post hoc tests : Tukey’s HSD for multi-group comparisons (e.g., IC₅₀ across cell lines) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in metabolomics datasets linked to this compound exposure .

Basic: How can researchers confirm the absence of contaminants in this compound extracts?

  • HPLC-DAD/MS : Monitor for co-eluting peaks; UV spectra should match reference standards .
  • Elemental analysis : Confirm C/H/N ratios (theoretical: C 84.44%, H 11.76%) .
  • Residual solvent testing : GC-MS to detect traces of hexane or ethanol .

Advanced: What strategies reconcile discrepancies between in vitro and in vivo bioactivity data?

  • Bioavailability enhancement : Nanoformulations (e.g., liposomes) to improve solubility .
  • Metabolite profiling : LC-MS/MS to identify active metabolites in plasma .
  • Species-specific differences : Compare murine vs. human metabolic pathways using cross-species microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.